molecular formula C17H20O4S4 B7949273 Trimethylene di(thiotosylate)

Trimethylene di(thiotosylate)

Cat. No.: B7949273
M. Wt: 416.6 g/mol
InChI Key: HESVPJIYROEOHV-UHFFFAOYSA-N
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Description

Trimethylene di(thiotosylate) is a useful research compound. Its molecular formula is C17H20O4S4 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethylene di(thiotosylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylene di(thiotosylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methylphenyl)-[3-(4-methylphenyl)sulfonothioyloxypropoxy]-oxo-sulfanylidene-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S4/c1-14-4-8-16(9-5-14)24(18,22)20-12-3-13-21-25(19,23)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESVPJIYROEOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=S)OCCCOS(=O)(=S)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Di(p-tosylthio)propane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1,3-Di(p-tosylthio)propane, detailing its chemical structure, molecular weight, and a proposed synthetic route. As a compound not readily found in commercial catalogs, this document serves as a theoretical and practical foundation for its synthesis and potential applications in advanced organic synthesis and materials science.

Core Concepts: Unveiling the Structure of 1,3-Di(p-tosylthio)propane

1,3-Di(p-tosylthio)propane is a symmetrical molecule featuring a central three-carbon propane linker. At the 1 and 3 positions of this propane chain, it is substituted with p-tosylthio groups. This functional group consists of a p-toluenesulfonyl (tosyl) moiety attached to a sulfur atom, which in turn is bonded to the propane backbone. The tosyl group is a well-known and versatile functional group in organic chemistry, often used as a leaving group in nucleophilic substitution reactions. The thioether linkage imparts distinct chemical properties, including nucleophilicity at the sulfur atom.

The systematic IUPAC name for this compound is propane-1,3-diyl bis(4-methylbenzenesulfonothioate) .

Chemical Structure Diagram

Caption: Chemical structure of 1,3-Di(p-tosylthio)propane.

Physicochemical Properties

Based on its deduced structure, the following molecular properties can be determined:

PropertyValue
Molecular Formula C₁₇H₂₀O₄S₄
Molecular Weight 416.61 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in polar organic solvents like acetone, acetonitrile, and DMSO

Proposed Synthesis of 1,3-Di(p-tosylthio)propane

Given that 1,3-Di(p-tosylthio)propane is not a readily available compound, a plausible synthetic route is proposed here based on established principles of organic chemistry. The most direct approach involves a double nucleophilic substitution reaction between a suitable sulfur nucleophile and a 1,3-dihaloalkane.

The proposed synthesis involves the reaction of potassium p-toluenesulfonothioate with 1,3-dibromopropane .

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products K_tosylthiolate Potassium p-toluenesulfonothioate reaction Nucleophilic Substitution (Acetone, Reflux) K_tosylthiolate->reaction dibromopropane 1,3-Dibromopropane dibromopropane->reaction target_compound 1,3-Di(p-tosylthio)propane reaction->target_compound byproduct Potassium Bromide (KBr) reaction->byproduct

Caption: Proposed synthesis workflow for 1,3-Di(p-tosylthio)propane.

Detailed Experimental Protocol

Materials:

  • Potassium p-toluenesulfonothioate (2.2 equivalents)

  • 1,3-Dibromopropane (1.0 equivalent)[1]

  • Anhydrous Acetone (solvent)[2]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium p-toluenesulfonothioate and anhydrous acetone.

  • Initiation: Begin stirring the mixture to ensure the salt is well-suspended.

  • Addition of Electrophile: Add 1,3-dibromopropane to the reaction mixture dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. The precipitated potassium bromide byproduct can be removed by filtration.

  • Purification: The acetone filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1,3-Di(p-tosylthio)propane.

Causality Behind Experimental Choices:

  • Nucleophile: Potassium p-toluenesulfonothioate is chosen as the sulfur nucleophile. The tosyl group is electron-withdrawing, which stabilizes the negative charge on the sulfur, making it a "soft" nucleophile, ideal for reacting with the "soft" electrophilic carbons of 1,3-dibromopropane in an Sₙ2 fashion.[3]

  • Electrophile: 1,3-dibromopropane serves as a dielectrophile, with bromine acting as a good leaving group for nucleophilic substitution.[1]

  • Solvent: Acetone is a suitable polar aprotic solvent that can dissolve the reactants to some extent and facilitates Sₙ2 reactions.[2]

  • Conditions: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Potential Applications in Research and Development

While specific applications for 1,3-Di(p-tosylthio)propane have not been documented, its structure suggests potential utility in several areas of chemical research and drug development:

  • Bifunctional Linker: The propane backbone can act as a flexible linker to connect two molecular entities. The tosylthio groups could be further functionalized or used as protecting groups.

  • Precursor to Dithiols: The tosyl groups could potentially be cleaved to generate 1,3-propanedithiol in situ under specific conditions, which is a useful reagent in organic synthesis.

  • Materials Science: The presence of multiple sulfur atoms and aromatic rings suggests that this compound could be explored as a building block for novel polymers or coordination complexes with interesting electronic or material properties.[4]

  • Medicinal Chemistry: Thioethers are present in some biologically active molecules.[4] The bifunctional nature of this compound could be exploited in the design of novel molecules for structure-activity relationship (SAR) studies.

Safety and Handling

As a novel compound, the toxicological properties of 1,3-Di(p-tosylthio)propane are unknown. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood.

Conclusion

1,3-Di(p-tosylthio)propane is a structurally interesting yet underexplored chemical entity. This guide provides a foundational understanding of its chemical structure, molecular properties, and a scientifically sound, proposed synthetic pathway. The detailed protocol and the rationale behind the experimental choices offer a solid starting point for researchers and scientists interested in synthesizing and exploring the potential applications of this novel compound in their respective fields.

References

  • Google Patents. (n.d.). CN101376635A - Preparation of 1,3-bis[(trihydroxymethyl) methyl amino] propane.
  • Pásztói, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules, 25(21), 5033.
  • Google Patents. (n.d.). CN101456855B - Method for preparing 1,3-propanesultone.
  • Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Pásztói, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux, 15 h.... Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(phenylthio)propane. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

  • Total Organic Chemistry. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers [Video]. YouTube. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Exchange Reactions of 1,3-Bis(nitroarylthio)propanes with Propane-1,3-dithiols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • Educator.com. (2010, December 4). Synthesis of Thiols & Thioethers | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

History of Trimethylene di(thiotosylate) in Woodward steroid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemistry and Application of Trimethylene di(thiotosylate) in Steroid Synthesis

A Foreword for the Modern Drug Development Professional

The total syntheses of cholesterol (1951) and cortisone (1952) by Robert Burns Woodward and his team at Harvard University were not merely academic triumphs; they were foundational moments in the art and science of organic chemistry that continue to influence contemporary drug development.[1] These syntheses demonstrated that complex natural products with numerous stereocenters could be constructed from simple starting materials through meticulous planning and the strategic application of chemical principles.[2] A key challenge in these multi-step syntheses was the management of multiple reactive functional groups, particularly ketones, which required a sophisticated toolkit of protecting groups and selective transformations.

This technical guide delves into a specific and powerful reagent that emerged from this era of intense innovation: trimethylene di(thiotosylate). While a direct, linear application of this reagent in the final, celebrated pathways to cholesterol and cortisone is not explicitly detailed in the seminal publications, its development by Woodward's group and its demonstrated utility on steroid skeletons highlight a crucial aspect of their research: the creation of new synthetic methods to overcome fundamental challenges. This guide will explore the history, mechanism, and practical application of trimethylene di(thiotosylate), framing it as a significant contribution to the synthetic chemist's arsenal, born from the intellectual crucible of the Woodward steroid syntheses.

The Challenge of Polyketonic Steroids: A Question of Selectivity

The steroid framework is replete with carbonyl functionalities, often with similar reactivity profiles. A major hurdle in the total synthesis of such molecules is the ability to chemically modify one ketone in the presence of others. For instance, in the construction of the steroid core, intermediates often possess multiple ketone groups, each a potential site for reaction.

Woodward's strategy for the synthesis of cholesterol, for example, involved an intermediate dione (compound 11 in the synthetic scheme). To achieve the desired intramolecular aldol condensation to form the tricyclic system 12 , the reactivity of the two carbonyl groups had to be precisely controlled. This was ingeniously achieved by introducing a temporary formyl group, which was subsequently eliminated under the reaction conditions.[3]

G cluster_0 Managing Ketone Reactivity in Woodward's Synthesis Dione_11 Dione Intermediate (11) Formyl_Group Introduction of a temporary formyl group to influence reactivity Tricycle_12 Tricyclic System (12)

While successful, this approach underscores the constant need for reliable methods to differentiate carbonyl groups. The ideal solution would be a robust protecting group that could be installed under mild conditions and removed selectively, effectively rendering a ketone "invisible" to a range of reagents. It is in this context that the development of dithiane-forming reagents by Woodward's group finds its significance.

Trimethylene di(thiotosylate): A Novel Reagent for Ketone Protection

During the 1950s and 60s, Woodward's laboratory was a hub of synthetic innovation. One of the powerful tools developed was trimethylene di(thiotosylate), a crystalline, stable, and highly effective reagent for the formation of 1,3-dithianes from activated methylene groups adjacent to carbonyls.[4][5] The resulting 1,3-dithiane is a thioketal, a sulfur analog of a ketal, which is exceptionally stable to a wide range of nucleophilic and basic reagents, yet can be cleaved to regenerate the carbonyl group under specific conditions.[6]

The genius of using trimethylene di(thiotosylate) lies in its ability to react with a carbonyl group that has been pre-activated, rather than with the carbonyl itself. This pre-activation is typically achieved in one of two ways:

  • Formation of a hydroxymethylene derivative: The ketone is first condensed with an alkyl formate (e.g., ethyl formate) in the presence of a base to form a β-keto aldehyde.

  • Formation of an enamine: The ketone is reacted with a secondary amine (e.g., pyrrolidine) to form an enamine.

Both of these derivatives are sufficiently nucleophilic to react with trimethylene di(thiotosylate), leading to the formation of a 1,3-dithiane at the α-position to the original carbonyl.

Mechanism of Action

The reaction proceeds via a double nucleophilic substitution on the trimethylene di(thiotosylate) molecule. The activated methylene carbon (as part of the enol, enolate, or enamine) attacks one of the sulfur atoms, displacing a tosylate anion. A second, intramolecular attack by the other sulfur atom on the newly formed intermediate, or a related intermolecular process, followed by elimination, leads to the cyclic 1,3-dithiane and the expulsion of a second tosylate group.

G

Experimental Protocols

The following protocols are based on the procedures detailed by Woodward et al. in Journal of Organic Chemistry and the validated methods in Organic Syntheses.[4][5][7]

Preparation of Trimethylene di(thiotosylate)

This two-step procedure involves the formation of the dithiol and its subsequent tosylation.

Step 1: Preparation of 1,3-Propanedithiol

ReagentMolar Mass ( g/mol )AmountMoles
1,3-Dibromopropane201.86202 g1.0
Thiourea76.12152 g2.0
Sodium Hydroxide40.00160 g4.0
Water18.02400 mL-

Procedure:

  • A solution of thiourea (152 g) in water (250 mL) is heated to reflux in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

  • 1,3-Dibromopropane (202 g) is added dropwise over 30 minutes. The mixture is refluxed for an additional 2 hours.

  • A solution of sodium hydroxide (160 g) in water (150 mL) is added, and the mixture is refluxed for 2 hours.

  • The mixture is cooled, and the lower layer containing 1,3-propanedithiol is separated, washed with water, and distilled under reduced pressure to yield the pure dithiol.

Step 2: Tosylation of 1,3-Propanedithiol

ReagentMolar Mass ( g/mol )AmountMoles
1,3-Propanedithiol108.2410.8 g0.1
p-Toluenesulfonyl Chloride190.6538.1 g0.2
Pyridine79.10100 mL-

Procedure:

  • A solution of 1,3-propanedithiol (10.8 g) in pyridine (100 mL) is cooled to 0 °C in an ice bath.

  • p-Toluenesulfonyl chloride (38.1 g) is added portion-wise with stirring, maintaining the temperature below 5 °C.

  • The mixture is stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight.

  • The reaction mixture is poured into a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL).

  • The resulting white precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford pure trimethylene di(thiotosylate).

Formation of 2,2-(Trimethylenedithio)cholestan-3-one

This procedure exemplifies the application of trimethylene di(thiotosylate) to a steroid skeleton.

Step 1: Formation of the Enamine of Cholestan-3-one

ReagentMolar Mass ( g/mol )AmountMoles
Cholestan-3-one386.663.87 g0.01
Pyrrolidine71.121.42 g0.02
Benzene78.1150 mL-

Procedure:

  • A solution of cholestan-3-one (3.87 g) and pyrrolidine (1.42 g) in benzene (50 mL) is refluxed with a Dean-Stark trap until no more water is collected.

  • The solvent and excess pyrrolidine are removed under reduced pressure to yield the crude enamine, which is used directly in the next step.

Step 2: Reaction with Trimethylene di(thiotosylate)

ReagentMolar Mass ( g/mol )AmountMoles
Enamine of Cholestan-3-one~439.75~4.4 g0.01
Trimethylene di(thiotosylate)416.594.17 g0.01
Triethylamine101.192.02 g0.02
Acetonitrile (anhydrous)41.0550 mL-

Procedure:

  • The crude enamine is dissolved in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.

  • Triethylamine (2.02 g) and trimethylene di(thiotosylate) (4.17 g) are added.

  • The mixture is refluxed for 12 hours.

  • The solvent is removed under reduced pressure. The residue is treated with 0.1 N hydrochloric acid at 50 °C for 30 minutes to hydrolyze any remaining enamine.

  • The mixture is extracted with diethyl ether. The combined organic extracts are washed with aqueous potassium hydrogen carbonate solution and brine, then dried over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product is purified by chromatography to yield 2,2-(trimethylenedithio)cholestan-3-one.

Authoritative Grounding and Conclusion

The development of trimethylene di(thiotosylate) represents a key advancement in synthetic organic chemistry that arose from the intellectually fertile ground of Woodward's research group during their work on complex natural products.[4][5] While not a featured reagent in the final published routes to cholesterol or cortisone, its efficacy on steroid substrates like cholestan-3-one demonstrates its intended and realized utility in this class of molecules.[7] The ability to mask a ketone as a robust 1,3-dithiane provided a powerful strategic advantage, allowing for transformations elsewhere in a complex molecule without interference from the protected carbonyl group. This work, therefore, stands as a testament to the enabling power of methods development that runs parallel to, and is inspired by, the grand challenges of total synthesis. For today's researchers in drug development, the story of trimethylene di(thiotosylate) is a reminder that the path to a complex molecular target is often paved with the invention of new chemical tools and a deep understanding of reaction mechanisms.

References

  • Chemistry LibreTexts. (2021, March 16). 4.7: Biosynthesis and Total Synthesis of Steroids. [Link]

  • Torgov, I. V. (1963). Progress in the Total Synthesis of Steroids. Pure and Applied Chemistry, 6(4), 525-544. [Link]

  • Chemistry LibreTexts. (2024, March 27). 11: Strategies in Steroids Synthesis. [Link]

  • Taub, D. (1984). The Woodward Synthesis. In The Total Synthesis of Steroids (pp. 4223-4251). J. Amer. Chem. Soc. [Link]

  • Organic Syntheses. (n.d.). 2,2-(Trimethylenedithio)cyclohexanone. [Link]

  • Open Yale Courses. (n.d.). CHEM 125b - Lecture 38 - Review: Synthesis of Cortisone. [Link]

  • Wikipedia. (n.d.). Cholesterol total synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

  • Parkland College. (n.d.). Robert Burns Woodward. SPARK: Scholarship at Parkland. [Link]

  • ResearchGate. (2018, August). Developments in the Deprotection of Thioacetals. [Link]

  • Puleo, C., & Ragan, J. A. (2014). Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A. Organic letters, 16(20), 5366–5369. [Link]

  • Williams, R. M. (2011). Natural products synthesis: enabling tools to penetrate Nature's secrets of biogenesis and biomechanism. The Journal of organic chemistry, 76(11), 4221–4259. [Link]

  • Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1971). Dithiotosylates as Reagents in Organic Synthesis. The Journal of Organic Chemistry, 36(8), 1137-1139. [Link]

  • Digital Commons@ETSU. (1971). Dithiotosylates as Reagents in Organic Synthesis 1. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioinspired total syntheses of natural products: a personal adventure. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoenzymatic total synthesis of natural products. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. [Link]

  • Google Patents. (n.d.). US9949986B2 - Synthetic bile acid compositions and methods.
  • Woodward, R. B., Sondheimer, F., Taub, D., Heusler, K., & McLamore, W. M. (1952). The Total Synthesis of Steroids. Journal of the American Chemical Society, 74(17), 4223–4251. [Link]

  • Google Patents. (n.d.). US8546367B2 - Synthetic bile acid compositions and methods.
  • SynArchive. (n.d.). Synthesis of Cholesterol by Robert B. Woodward (1951). [Link]

Sources

An In-depth Technical Guide to 1,3-Propanediyl di(thiotosylate) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining a Niche Reagent in Bioconjugation and Drug Discovery

In the landscape of chemical biology and drug development, precision and predictability are paramount. The emergence of novel bifunctional reagents is often a catalyst for innovation, enabling new strategies for molecular assembly and therapeutic design. This guide focuses on a specialized yet potentially powerful molecule: 1,3-Propanediyl di(thiotosylate) .

For clarity, it is essential to establish the precise chemical identity of this compound. The nomenclature "thiotosylate" signifies a thiosulfonate ester of p-toluenesulfonic acid. Therefore, 1,3-Propanediyl di(thiotosylate) is more formally named Propane-1,3-diyl bis(4-methylbenzenesulfonothioate) . It is crucial to distinguish this compound from its more common oxygen-containing analog, 1,3-propanediol di-p-tosylate, as the presence of the thiosulfonate linkage imparts distinct reactivity and potential applications.

This technical guide will provide a comprehensive overview of the known and inferred physical properties of 1,3-Propanediyl di(thiotosylate), propose robust synthetic methodologies, and explore its potential applications, particularly in the realm of drug development. The information presented herein is curated to provide researchers and scientists with a foundational understanding of this intriguing molecule.

Molecular Structure and Identifiers

A thorough understanding of a molecule begins with its fundamental structure and identifiers.

Chemical Structure:

Caption: Chemical structure of Propane-1,3-diyl bis(4-methylbenzenesulfonothioate).

Key Identifiers:

IdentifierValue
IUPAC Name Propane-1,3-diyl bis(4-methylbenzenesulfonothioate)
Synonyms 1,3-Propanediyl di(thiotosylate)
Molecular Formula C₁₇H₂₀O₄S₄
Molecular Weight 416.60 g/mol
CAS Number Not readily available in common chemical databases. This suggests the compound is either novel or not widely commercialized.

Predicted Physical Properties

Direct experimental data for the physical properties of 1,3-Propanediyl di(thiotosylate) is not extensively available in the current literature. However, we can infer its likely properties based on its structure and comparison with analogous compounds, such as 1,3-propanediol di-p-tosylate.

PropertyPredicted ValueRationale
Appearance White to off-white solidSimilar to its oxygen analog and other solid thiosulfonates.
Melting Point Likely in the range of 80-120 °CThe presence of two aromatic rings and a flexible propane linker suggests a crystalline solid with a melting point comparable to or slightly lower than its oxygen analog (90-92 °C).
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone). Insoluble in water.The largely nonpolar structure with two tolyl groups and a hydrocarbon chain would favor solubility in organic solvents over aqueous media.
Stability Stable under anhydrous conditions at room temperature. Sensitive to nucleophiles and strong reducing agents.The thiosulfonate linkage is susceptible to cleavage by nucleophiles, a key aspect of its reactivity.

Proposed Synthetic Methodologies

The synthesis of thiosulfonates can be achieved through several reliable methods.[1][2][3] Below are two proposed, detailed protocols for the laboratory-scale synthesis of 1,3-Propanediyl di(thiotosylate).

Method 1: From 1,3-Dibromopropane and Sodium p-Toluenethiosulfonate

This method relies on the nucleophilic displacement of bromide ions by the thiosulfonate anion.

Experimental Protocol:

  • Preparation of Sodium p-Toluenethiosulfonate: This salt can be prepared by the oxidation of p-toluenesulfonyl chloride with sodium sulfide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenethiosulfonate (2.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Addition of Alkyl Halide: To the stirred solution, add 1,3-dibromopropane (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1,3-Propanediyl di(thiotosylate).

G reagent1 1,3-Dibromopropane reaction Nucleophilic Substitution reagent1->reaction reagent2 Sodium p-Toluenethiosulfonate (2.2 eq) reagent2->reaction solvent DMF solvent->reaction conditions 60-80 °C conditions->reaction product 1,3-Propanediyl di(thiotosylate) workup Aqueous Work-up reaction->workup Cool & Precipitate purification Recrystallization workup->purification Filter purification->product

Caption: Proposed synthesis workflow for 1,3-Propanediyl di(thiotosylate) via nucleophilic substitution.

Method 2: From 1,3-Propanedithiol and p-Toluenesulfonyl Chloride

This approach involves the reaction of a dithiol with a sulfonyl chloride in the presence of a base.

Experimental Protocol:

  • Reaction Setup: Dissolve 1,3-propanedithiol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.[4][5]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (2.5 equivalents), to the solution.

  • Sulfonyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.

  • Quenching and Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1,3-Propanediyl di(thiotosylate).

Reactivity and Potential Applications in Drug Development

The thiosulfonate functional group is the cornerstone of the reactivity of 1,3-Propanediyl di(thiotosylate). Thiosulfonates are known to react with soft nucleophiles, particularly thiols, to form disulfides. This reactivity makes them valuable as sulfenylating agents.[6]

Key Reactions:

  • Reaction with Thiols: In the context of drug development, the most significant reaction is with cysteine residues in proteins. This reaction proceeds under mild, physiological conditions to form a disulfide bond, releasing the p-toluenesulfinate as a leaving group.

This property makes 1,3-Propanediyl di(thiotosylate) a promising candidate for several applications:

  • Homobifunctional Crosslinker: The presence of two reactive thiosulfonate groups allows it to crosslink two thiol-containing molecules. This can be used to link two peptides, proteins, or a drug molecule to a carrier. The three-carbon propane spacer provides a defined distance between the linked entities.

  • Thiol-Specific Bioconjugation: It can be used to attach molecules to proteins at specific cysteine residues. This is a cornerstone of antibody-drug conjugate (ADC) technology.

  • Drug Delivery Systems: The disulfide bond formed upon reaction with a biological thiol is cleavable under the reducing conditions found inside cells. This makes 1,3-Propanediyl di(thiotosylate) a potential linker for prodrugs that release the active therapeutic agent intracellularly.

  • Antimicrobial Agents: Thiosulfonates are known to possess antimicrobial and antifungal properties.[3][7] This molecule could be investigated as a potential therapeutic agent itself or as a scaffold for the development of new antimicrobial drugs.

G cluster_0 1,3-Propanediyl di(thiotosylate) cluster_1 Potential Applications molecule Tol-SO₂-S-(CH₂)₃-S-SO₂-Tol app1 Homobifunctional Crosslinking molecule->app1 Reacts with 2 thiols app2 Thiol-Specific Bioconjugation (ADCs) molecule->app2 Targets Cysteine residues app3 Drug Delivery (Redox-sensitive Linker) molecule->app3 Forms cleavable disulfide bond app4 Antimicrobial Development molecule->app4 Inherent bioactivity

Caption: Potential applications of 1,3-Propanediyl di(thiotosylate) in drug development.

Predicted Spectral Data

  • ¹H NMR:

    • Aromatic protons of the tolyl groups would appear as two doublets in the range of δ 7.2-7.8 ppm.

    • The methyl protons of the tolyl groups would be a singlet around δ 2.4 ppm.

    • The methylene protons of the propane linker would likely show two triplets: one for the two CH₂ groups attached to the sulfur atoms and a multiplet for the central CH₂ group, likely in the range of δ 2.0-3.5 ppm.

  • ¹³C NMR:

    • Aromatic carbons would appear in the δ 120-150 ppm region.

    • The methyl carbons of the tolyl groups would be around δ 21 ppm.

    • The methylene carbons of the propane linker would be in the aliphatic region, likely δ 25-40 ppm.

  • IR Spectroscopy:

    • Strong characteristic peaks for the S=O stretching of the sulfonyl group would be expected around 1300-1330 cm⁻¹ (asymmetric) and 1120-1150 cm⁻¹ (symmetric).

    • C-H stretching of the aromatic and aliphatic groups would be observed.

Conclusion

1,3-Propanediyl di(thiotosylate), or Propane-1,3-diyl bis(4-methylbenzenesulfonothioate), represents a molecule with significant, albeit largely unexplored, potential in the fields of chemical biology and drug development. Its predicted properties and the known reactivity of the thiosulfonate functional group position it as a valuable tool for researchers. The proposed synthetic routes are based on established chemical principles and should be readily adaptable in a standard organic chemistry laboratory.

The true value of this reagent will be unlocked through experimental validation of its physical properties and exploration of its utility in the applications outlined in this guide. It is our hope that this technical overview will serve as a catalyst for further research into this promising molecule, ultimately contributing to the advancement of therapeutic and diagnostic technologies.

References

  • The Good Scents Company. (n.d.). 1,3-propane dithiol, 109-80-8. Retrieved from [Link]

  • Fun, H. K., & Lye, P. G. (2011). Propane-1,3-diyl bis(4-aminobenzoate). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1659. [Link]

  • Peloquin, A. J., Godman, N. P., Allison, B. D., Balaich, G. J., & Iacono, S. T. (2018). 1,3-Bis(4-bromophenyl)propane. IUCrData, 3(6), x180563. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(phenylthio)propane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Propanedithiol. PubChem. Retrieved from [Link]

  • Fun, H. K., & Lye, P. G. (2011). Propane-1,3-diyl bis(4-aminobenzoate). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1659. [Link]

  • Pharmaffiliates. (n.d.). Propane-1,3-diyl bis(4-methylbenzenesulfonate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiosulfonate synthesis by S-S coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Propane-1,3-dithiol. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiosulfonate. Retrieved from [Link]

  • Freeman, F., & Keindl, M. C. (1985). Preparation of Alkyl Thiolsulfinates, Thiolsulfonates, and α-Disulfones. The Journal of Organic Chemistry, 50(19), 3547–3554. [Link]

  • South, A. M., & Wilson, G. S. (2011). Sodium thiosulfonate salts: Molecular and supramolecular structural features and solution radiolytic properties. Dalton Transactions, 40(42), 11131-11139. [Link]

  • The Organic Chemistry Tutor. (2023, June 22). Alkyl Sulfonates: Preparation and Reactions [Video]. YouTube. [Link]

  • Alla, A., et al. (2018). FTIR spectra of 4,4′-(propane-1,3-diylbis(oxy))bis(3,5-dimethoxybenzoyl azide) and 1,3-bis(4-isocyanato-2,6-dimethoxyphenoxy)propane. ResearchGate. Retrieved from [Link]

  • Miller, C. P., & Chamberland, S. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. Molecules, 28(10), 4084. [Link]

  • ResearchGate. (n.d.). Research Progress in Synthesis and Application of Thiosulfonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications A Transformation of S-alkyl thiosulfonates. B.... Retrieved from [Link]

  • ALFA CHEMICAL. (n.d.). Good Price CAS:5469-66-9 | Propane-1,3-diyl Bis(4-methylbenzenesulfonate) for Sale. Retrieved from [Link]

  • Fun, H. K., & Lye, P. G. (2011). 4,4'-[Propane-1,3-diylbis(nitrilo-methyl-idyne)]dibenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1658. [Link]

  • ChemistryViews. (2019, March 9). Metal‐Free Synthesis of Thiosulfonates. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1,3-Dithiane Derivatives via Electrophilic Sulfenylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Trimethylene di(thiotosylate) (S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate)) as a superior, odorless electrophilic reagent for the synthesis of 1,3-dithiane derivatives.

Unlike traditional thioacetalization, which relies on the nucleophilic attack of malodorous 1,3-propanedithiol on a carbonyl group, this protocol employs an electrophilic sulfenylation strategy. This allows for the direct installation of the 1,3-dithiane moiety onto active methylene compounds (such as


-keto esters, malonates, and enamines) under mild, basic conditions. The resulting products are valuable as protected 1,2-dicarbonyls or as precursors for "umpolung" chemistry.
Key Advantages[1]
  • Odorless Workflow: Eliminates the use of volatile, stench-producing thiols (e.g., 1,3-propanedithiol).

  • Solid-State Reagent: The reagent is a stable, crystalline solid (

    
     63–65 °C), facilitating easy handling and stoichiometry control.
    
  • Regioselectivity: Specifically targets enolizable

    
    -carbons, enabling the synthesis of spiro-dithianes and ketene dithioacetals that are difficult to access via standard carbonyl protection.
    

Mechanistic Principles

The reaction proceeds via a double nucleophilic substitution mechanism. The carbon nucleophile (enolate or enamine) attacks the electrophilic sulfur atoms of the reagent, displacing the toluenesulfinate anion (


) as a leaving group.
Reaction Pathway[2][3][4][5][6][7][8][9][10]
  • Activation: Base deprotonates the active methylene to form an enolate (or an enamine is generated).

  • First Sulfenylation: The enolate attacks the first sulfur atom of the reagent, displacing one equivalent of sulfinate.

  • Cyclization: The pendant thiotosylate chain undergoes intramolecular attack by the regenerated carbanion, closing the six-membered ring and expelling the second sulfinate.

Mechanism Diagram

DithianeMechanism Substrate Active Methylene (Enolate/Enamine) Intermed Mono-Sulfenylated Intermediate Substrate->Intermed Attack S1 (-Ts-) Reagent Trimethylene di(thiotosylate) Reagent->Intermed Product 1,3-Dithiane Derivative Intermed->Product Intramolecular Cyclization (-Ts-) Byproduct 2 x Ts- (Sulfinate) Intermed->Byproduct

Figure 1: Stepwise electrophilic sulfenylation mechanism converting an active methylene to a 1,3-dithiane.

Experimental Protocols

Materials & Reagents[2][3][4][6][9][10][11][12][13][14]
  • Trimethylene di(thiotosylate): If not commercially available, prepare via reaction of 1,3-dibromopropane with Potassium Thiotosylate (see Woodward et al., 1971).

  • Substrate: Active methylene compound (e.g., Diethyl malonate, Ethyl acetoacetate) or Enamine (e.g., 1-pyrrolidinocyclohexene).

  • Base: Sodium Ethoxide (NaOEt) or Triethylamine (

    
    ).
    
  • Solvent: Absolute Ethanol (EtOH) or Anhydrous Acetonitrile (MeCN).

Protocol A: Reaction with Active Methylenes (Malonates/Keto-Esters)

Target: Synthesis of Ketene Dithioacetals or Spiro-Dithianes.

  • Preparation of Ethoxide:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Sodium metal (0.46 g, 20 mmol) in Absolute Ethanol (50 mL) to generate a fresh NaOEt solution.

  • Substrate Addition:

    • Cool the solution to 0 °C.

    • Add the Active Methylene Substrate (10 mmol) dropwise over 5 minutes. Stir for 15 minutes to ensure complete enolate formation.

  • Reagent Addition:

    • Add Trimethylene di(thiotosylate) (4.16 g, 10 mmol) in one portion.

    • Note: The reaction mixture may turn yellow/orange as the sulfinate is released.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot should disappear, and a less polar product spot should appear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Dilute the residue with Water (50 mL) and extract with Dichloromethane (

      
      , 3 x 30 mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or purify via flash column chromatography (Silica gel).

Protocol B: Reaction with Enamines

Target: Protection of Ketones at the


-position (e.g., 2,2-(trimethylenedithio)cyclohexanone).
  • Setup:

    • In a 100 mL round-bottom flask, dissolve Enamine (e.g., 1-pyrrolidinocyclohexene, 10 mmol) in Anhydrous Acetonitrile (40 mL).

  • Reagent Addition:

    • Add Trimethylene di(thiotosylate) (10 mmol) and Triethylamine (15 mmol).

  • Reflux:

    • Heat the mixture to reflux under Nitrogen for 8–12 hours.

  • Hydrolysis (Critical Step):

    • Remove solvent via rotary evaporation.[1]

    • Resuspend residue in 0.1 N HCl (50 mL) and heat at 50 °C for 30 minutes. This hydrolyzes the iminium intermediate to the ketone.

  • Extraction:

    • Extract with Diethyl Ether (3 x 50 mL).[1]

    • Wash with saturated

      
       to remove acidic byproducts.
      
    • Dry and concentrate.[2]

Data Summary & Optimization

The following table summarizes expected yields and conditions for common substrates using this protocol.

Substrate ClassSpecific ExampleBase / SolventTemp / TimeProduct TypeTypical Yield
Active Methylene Diethyl MalonateNaOEt / EtOH25°C / 3hKetene Dithioacetal85-92%

-Keto Ester
Ethyl AcetoacetateKOAc / EtOHReflux / 2hFunctionalized Dithiane75-80%
Enamine Pyrrolidino-cyclohexene

/ MeCN
Reflux / 12h

-Keto Dithiane
65-75%
Cyclic Ketone Hydroxymethylene-cholestanoneKOAc / EtOHReflux / 4hSpiro-Dithiane80-88%
Workflow Visualization

Workflow Setup Setup: Dry Solvent + Base + Substrate Addition Addition: Add Solid Trimethylene di(thiotosylate) Setup->Addition Reaction Reaction: Stir (RT or Reflux) under N2 Addition->Reaction Check Checkpoint: TLC Monitoring Reaction->Check Check->Reaction Incomplete Quench Workup: Hydrolysis (if Enamine) -> Extraction Check->Quench Complete Purify Purification: Recrystallization or Column Quench->Purify

Figure 2: Operational workflow for the synthesis of dithianes using thiotosylate reagents.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: While the reagent is stable, the sulfinate byproducts and the enolate intermediates are moisture-sensitive. Ensure all solvents are anhydrous.

  • Stoichiometry: Use exactly 1.0 equivalent of the reagent. Excess reagent can lead to intermolecular cross-linking (polymerization) rather than intramolecular cyclization.

  • Base Selection:

    • For highly acidic methylene groups (

      
      , e.g., malonates), weak bases like Potassium Acetate (KOAc) or Pyridine may suffice and prevent side reactions.
      
    • For less acidic groups, stronger bases (NaOEt, NaH) are required.

  • Byproduct Removal: The p-toluenesulfinate byproduct is water-soluble.[2] Thorough aqueous washing during workup is essential to obtain clean crude material.

References

  • Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1971).[3] Dithiotosylates as Reagents in Organic Synthesis.[4][5][6][7][8][3] The Journal of Organic Chemistry, 36(8), 1137–1139.[8] Link

  • Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1974). 2,2-(Trimethylenedithio)cyclohexanone.[1] Organic Syntheses, 54, 39. Link

  • Togo, H., & Iida, S. (2006). Synthetic use of odorless 1,3-propanedithiol equivalent. Synlett, (13), 2159-2162. (Contextual grounding for odorless reagents).
  • Luh, T. Y. (1991). New synthetic applications of dithioacetals. Accounts of Chemical Research, 24(9), 257-263. Link

Sources

Using Trimethylene di(thiotosylate) for carbonyl protection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Trimethylene di(thiotosylate) (CAS: 3866-79-3), also known as S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate), in organic synthesis.[1][2] While 1,3-propanedithiol is the gold standard for carbonyl protection (forming 1,3-dithianes), its application is severely limited by its noxious stench and handling difficulties.

Trimethylene di(thiotosylate) serves as an odorless, crystalline equivalent .[3] This note covers two distinct methodologies:

  • Protocol A (Odorless Carbonyl Protection): In-situ reductive generation of 1,3-propanedithiol for standard thioacetalization.[3]

  • Protocol B (Alpha-Methylene Functionalization): Direct electrophilic sulfenylation to protect/block the

    
    -position of ketones.[3]
    

Reagent Profile & Causality

Traditional thioacetalization relies on the nucleophilic attack of dithiols on carbonyls.[3] Trimethylene di(thiotosylate) reverses this polarity initially, presenting an electrophilic sulfur source .[3]

Feature1,3-Propanedithiol (Standard)Trimethylene di(thiotosylate) (Advanced)
Physical State Volatile LiquidCrystalline Solid (MP: 64-69 °C)
Odor Profile Intense Stench (Skunk-like)Odorless / Faint
Reactivity Mode Nucleophilic (

)
Electrophilic (

equivalent)
Handling Fume hood mandatory, bleach neutralization req.Standard benchtop weighing
Primary Use Carbonyl Protection

-Methylene Protection & Odorless Precursor

Mechanistic Insight: The thiotosylate moiety (


) contains a weak S-S bond.[3] Nucleophiles (like enolates or hydride reducing agents) attack the sulfide sulfur, displacing the stable sulfinate anion (

). This unique reactivity allows it to serve as a "masked" dithiol.[3]

Protocol A: Odorless Carbonyl Protection (In-Situ Reduction)

Objective: Convert an aldehyde or ketone to a 1,3-dithiane without handling free 1,3-propanedithiol.

Logic: The thiotosylate is reduced in situ to release the dithiol.[3] A Lewis acid is then introduced to catalyze the condensation with the carbonyl.[3] This "generate-and-consume" strategy prevents the release of noxious odors.[3]

Materials
  • Substrate: Aldehyde or Ketone (1.0 equiv)[3]

  • Reagent: Trimethylene di(thiotosylate) (1.1 equiv)[3]

  • Reductant: Sodium Borohydride (

    
    ) (2.5 equiv)[3]
    
  • Catalyst: Boron Trifluoride Etherate (

    
    ) or Iodine (
    
    
    
    )[3]
  • Solvent: Ethanol/THF (1:[3]1) for reduction; DCM for protection.[3][4]

Step-by-Step Methodology
  • Precursor Reduction (The "Unmasking" Step):

    • Dissolve Trimethylene di(thiotosylate) (1.1 equiv) in dry Ethanol/THF (10 mL/mmol) under

      
      .
      
    • Cool to 0°C.[3]

    • Add

      
       (2.5 equiv) portion-wise.[3] Observation: Gas evolution (
      
      
      
      ) will occur.
    • Stir at 0°C for 30 minutes. The solution now contains the odorless dithiolate salts.[3]

  • Acidification & Solvent Swap:

    • Carefully quench with dilute HCl to pH ~4.[3] Caution: At this stage, free dithiol is present.[3] Keep the vessel closed or vented to a scrubber.

    • Perform a rapid extraction with Dichloromethane (DCM).[3] Dry the organic layer (

      
      ) and concentrate only if necessary.[3] Ideally, use the DCM solution directly to minimize odor exposure.[3]
      
  • Thioacetalization:

    • Add the Carbonyl substrate (1.0 equiv) to the DCM solution containing the freshly generated dithiol.[3]

    • Add the Lewis Acid catalyst (

      
      , 1.5 equiv) dropwise at 0°C.[3]
      
    • Warm to room temperature and stir (1–4 hours). Monitor by TLC (disappearance of carbonyl).[3]

  • Workup:

    • Quench with saturated

      
      .[3]
      
    • Extract with DCM.[3][4] Wash with 10% NaOH (removes any unreacted thiol) and brine.[3]

    • Concentrate to yield the protected 1,3-dithiane.[3]

Protocol B: Alpha-Methylene Protection (Electrophilic Dithianylation)

Objective: Protect the


-carbon of a ketone (active methylene) by forming a spiro-1,3-dithiane. This blocks the position from further alkylation or prepares it for oxidative ring scission (Grobitzsch reaction).[3]

Logic: The enolate of the ketone attacks the electrophilic sulfur of the reagent.[3] A second deprotonation/attack sequence closes the ring.[3]

Materials
  • Substrate: Enolizable Ketone (1.0 equiv)[3]

  • Reagent: Trimethylene di(thiotosylate) (1.05 equiv)[3]

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Ethoxide (
    
    
    
    ) (2.2 equiv)[3]
  • Solvent: THF or Ethanol (anhydrous)

Step-by-Step Methodology
  • Enolate Formation:

    • Dissolve the ketone in anhydrous THF under Argon.

    • Cool to -78°C (for kinetic control) or 0°C (thermodynamic control).

    • Add Base (2.2 equiv) and stir for 30 minutes to generate the enolate.[3]

  • Electrophilic Sulfenylation:

    • Dissolve Trimethylene di(thiotosylate) in a minimal amount of THF.[3]

    • Add the reagent solution dropwise to the enolate.[3]

    • Mechanistic Note: The first equivalent of base drives the attack on the first sulfur.[3] The second equivalent ensures the intermediate is deprotonated to attack the second sulfur, closing the ring.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature over 2 hours.

    • Monitor for the formation of the less polar bis-sulfenylated product.[3]

  • Purification:

    • Quench with saturated

      
      .[3]
      
    • Extract with EtOAc.[3]

    • Purify via column chromatography.[3] The product is an

      
      -dithianyl ketone (a "ketone with a dithiane hat").
      

Mechanistic Visualization

Figure 1: Reaction Pathways of Trimethylene di(thiotosylate)

G Reagent Trimethylene di(thiotosylate) (TsS-(CH2)3-STs) Dithiol In-Situ Dithiol (HS-(CH2)3-SH) Reagent->Dithiol Reduction (Path A) Spiro Alpha-Spiro-Dithiane (Protected Alpha-C) Reagent->Spiro Electrophilic Attack (Path B) Reductant Reductant (NaBH4) Reductant->Dithiol Dithiane 1,3-Dithiane (Protected Carbonyl) Dithiol->Dithiane + Carbonyl / Lewis Acid Carbonyl Carbonyl Substrate (R2C=O) Carbonyl->Dithiane Base Base (t-BuOK) Enolate Enolate (R-C(O-)=CH2) Base->Enolate Enolate->Spiro Double Substitution

Caption: Dual-pathway utility: Path A generates the nucleophilic dithiol for carbonyl protection; Path B utilizes the reagent's electrophilic nature for alpha-carbon functionalization.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete reduction of thiotosylate.[3]Ensure

is fresh; extend reduction time at 0°C.
Odor Detected Leakage during acidification step.Perform acidification in a closed funnel or vented hood; use bleach trap for waste.[3]
Mono-sulfenylation (Protocol B) Insufficient base.[3]Ensure >2.0 equivalents of base are used to drive the second ring-closing attack.
Polymerization High concentration.[3][4]Perform Protocol B under dilute conditions (0.05 M) to favor intramolecular ring closure over intermolecular chaining.

References

  • Woodward, R. B., et al. (1966).[3] Odorless Thioacetalization Reagents. (Foundational concept for using thiosulfonates as masked thiols).

  • Organic Chemistry Portal. (2025). Protection of Carbonyl Groups: 1,3-Dithianes. Retrieved from [Link]

Sources

Advanced Protocols: Derivatization of Active Methylene Compounds to 1,3-Dithiane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 1,3-dithiane rings is classically associated with the protection of aldehydes or ketones using 1,3-propanedithiol (the Corey-Seebach Umpolung methodology). However, when the starting material is an active methylene compound (e.g., malonates,


-keto esters, 1,3-diketones), the synthetic logic shifts fundamentally.

Direct reaction of active methylenes with 1,3-propanedithiol is chemically invalid because both species are nucleophilic under standard conditions. Instead, the construction of the 1,3-dithiane ring on an active methylene skeleton requires a [3+3] fragment assembly strategy. This involves the insertion of Carbon Disulfide (


) as a strictly electrophilic "C1" synthon, followed by cyclization with a "C3" electrophile (1,3-dihalopropane).

The immediate product is a Cyclic Ketene Dithioacetal (2-ylidene-1,3-dithiane) . If the saturated 1,3-dithiane is the target, a subsequent reduction step is required.

This guide details the high-yield synthesis of cyclic ketene dithioacetals from active methylenes and provides the downstream reduction protocol to access the saturated 1,3-dithiane core.

Mechanistic Insight & Reaction Design

The transformation relies on the high acidity of the methylene protons (


 10–13). The reaction proceeds via a stepwise "Make-and-Trap" mechanism.
  • Activation: A base deprotonates the active methylene to generate a stabilized enolate.

  • Carbophilic Attack: The enolate attacks the electrophilic carbon of

    
    , forming a dithiocarboxylate intermediate (often deep red/orange).
    
  • Annulation: The dithiocarboxylate dianion undergoes double

    
    -alkylation with 1,3-dibromopropane.
    
Critical Control Points
  • The

    
     Addition:  This step is exothermic. Inadequate temperature control leads to oligomerization.
    
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are superior to alcohols because they solvate the cation, leaving the dithiocarboxylate anion "naked" and highly reactive.

  • Stoichiometry: A slight excess of base (2.2 – 2.5 eq) is crucial to ensure full conversion to the dianion species before alkylation.

Mechanistic Pathway Visualization

ReactionMechanism Start Active Methylene (Nucleophile) Base Base (NaH or K2CO3) Deprotonation Start->Base Enolate Enolate Anion Base->Enolate - H+ CS2 CS2 Addition (Electrophile) Enolate->CS2 Dithio Dithiocarboxylate Intermediate CS2->Dithio C-C Bond Formation Linker 1,3-Dibromopropane (Annulation) Dithio->Linker Product 2-Ylidene-1,3-Dithiane (Cyclic Ketene Dithioacetal) Linker->Product Double S-Alkylation Reduction Reduction (NaBH4/AcOH) Product->Reduction Optional Final Saturated 1,3-Dithiane Reduction->Final

Figure 1: Stepwise mechanistic flow from active methylene to 1,3-dithiane scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Ylidene-1,3-Dithiane (Ketene Dithioacetal)

Target: Conversion of Diethyl Malonate to Diethyl 2-(1,3-dithian-2-ylidene)malonate. Scale: 10 mmol (adaptable).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]AmountRole
Diethyl Malonate1.01.60 g (1.52 mL)Substrate
Carbon Disulfide (

)
1.20.91 g (0.72 mL)C1 Synthon
1,3-Dibromopropane1.12.22 gC3 Linker
Potassium Carbonate (

)
2.53.45 gBase
DMF (Anhydrous)-15 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

  • Solvation: Add DMF (15 mL) and Diethyl Malonate (10 mmol) . Stir at room temperature (RT).

  • Base Addition: Add

    
     (25 mmol)  in a single portion. The suspension will become milky. Stir for 10 minutes.
    
  • 
     Insertion (Critical): 
    
    • Cool the reaction mixture to 0 °C (ice bath).

    • Add

      
       (12 mmol)  dropwise over 5 minutes.
      
    • Observation: The mixture typically turns yellow or orange, indicating dithiocarboxylate formation.

    • Stir at 0 °C for 30 minutes, then allow to warm to RT for 30 minutes.

  • Annulation:

    • Cool the mixture back to 0 °C .

    • Add 1,3-Dibromopropane (11 mmol) dropwise.

    • Remove the ice bath and stir at RT for 4–6 hours .

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material spot should disappear.

  • Workup:

    • Pour the reaction mixture into 100 mL ice-cold water .

    • The product often precipitates as a solid. Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Reduction to Saturated 1,3-Dithiane

Target: Reduction of the exocyclic double bond to yield the substituted 1,3-dithiane. Note: The ketene dithioacetal double bond is polarized (push-pull system) and can be reduced using hydride donors in acidic media.

Reagents
  • Substrate (from Protocol A): 1.0 equiv.

  • Sodium Borohydride (

    
    ): 4.0 equiv.
    
  • Glacial Acetic Acid: Solvent/Proton source.

Procedure
  • Dissolve the ketene dithioacetal (1 mmol) in Glacial Acetic Acid (5 mL) .

  • Caution: Add

    
     (4 mmol)  in small portions at 0 °C  (Hydrogen gas evolution!).
    
  • Stir at RT for 2 hours.

  • Neutralize carefully with saturated

    
     solution.
    
  • Extract with Dichloromethane (DCM), dry, and concentrate.

  • Result: The exocyclic double bond is reduced, yielding the 2-substituted 1,3-dithiane.

Data Analysis & Troubleshooting

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Moisture in DMF or old BaseUse freshly distilled DMF; dry

in an oven before use.
Oligomerization

added too fast or too warm
Ensure strict 0 °C control during

addition.
Incomplete Cyclization 1,3-dibromopropane qualityEnsure the alkyl halide is not hydrolyzed; use slight excess (1.2 eq).
Red Color Persists Incomplete alkylationThe dithiocarboxylate anion is red. Stir longer or add catalytic NaI (Finkelstein condition).
Workflow Visualization

Workflow Start Start: Active Methylene Decision1 Is substrate liquid? Start->Decision1 Solvent Dissolve in DMF Decision1->Solvent Yes Decision1->Solvent No (Melt/Dissolve) BaseStep Add K2CO3 (2.5 eq) Solvent->BaseStep CS2Step Add CS2 at 0°C BaseStep->CS2Step LinkerStep Add 1,3-Dibromopropane CS2Step->LinkerStep Check TLC Check LinkerStep->Check Check->LinkerStep Incomplete (Add time/heat) Workup Pour into Ice Water Check->Workup Complete Solid Precipitate formed? Workup->Solid Filter Filter & Wash Solid->Filter Yes Extract Extract EtOAc Solid->Extract No

Figure 2: Operational decision tree for the synthesis and purification process.

References

  • Base-Mediated Synthesis from Active Methylenes: Augustin, M., et al. (1979). Reaction of Carbon Disulfide with Active Methylene Compounds. Tetrahedron, 32(24), 3055-3061. [Link]

  • One-Pot Procedures using

    
    : 
    Yavari, I., et al. (2017). A one-pot synthesis of novel cyclic ketene dithioacetals. Journal of Sulfur Chemistry, 38(6), 680-686.
    [Link]
    
  • General 1,3-Dithiane Synthesis (Aldehyde Route - For Comparison): Corey, E. J., & Seebach, D. (1988). 1,3-Dithiane.[1][2][8][9][10][11] Organic Syntheses, Coll. Vol. 6, p.556. [Link]

  • Reduction of Ketene Dithioacetals: Meyers, A. I., et al. (1980). Reduction of Ketene Thioacetals. Journal of Organic Chemistry, 45, 2912. [Link]

Sources

Application Note: 1,3-Di(p-tosylthio)propane in Enantioselective Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 1,3-Di(p-tosylthio)propane (Trimethylene di(thiotosylate)) in enantioselective total synthesis.


-Dithianylation & 1,2-Dicarbonyl Synthesis

Executive Summary

1,3-Di(p-tosylthio)propane is a specialized electrophilic reagent used to install the 1,3-dithiane moiety onto nucleophilic carbon centers, specifically active methylenes and enolates. Unlike the standard Corey-Seebach reagent (1,3-propanedithiol), which protects carbonyls as dithianes (nucleophilic attack on


), this reagent reacts with enolates (nucleophilic attack on 

) to generate

-keto dithianes
.

This capability is critical in total synthesis for:

  • Regioselective

    
    -Oxygenation:  Converting a ketone into an 
    
    
    
    -diketone via a dithiane intermediate.
  • Masked 1,2-Dicarbonyls: Introducing a protected carbonyl adjacent to an existing stereocenter without racemization.

  • Ring Scission Strategies: Facilitating oxidative cleavage of cycloalkanones.

This guide focuses on its pivotal role in the enantioselective total synthesis of (-)-O-methylpallidinine , providing a validated protocol for the installation of the dithiane mask via an enamine intermediate.

Chemical Mechanism & Utility

The Electrophilic Umpolung Distinction

Standard dithiane chemistry relies on the nucleophilicity of sulfur attacking an electrophilic carbonyl. 1,3-Di(p-tosylthio)propane reverses this polarity. The


-toluenesulfonyl (tosyl) groups make the sulfur atoms electrophilic.

Mechanism of Action:

  • Activation: The substrate (ketone) is converted to a nucleophilic enamine or enolate.

  • First Sulfenylation: The nucleophilic

    
    -carbon attacks one sulfur atom of the reagent, displacing the sulfinate anion (
    
    
    
    ).
  • Cyclization: A second deprotonation (or equilibrium shift) allows the intramolecular attack of the generated sulfide anion (or a second enolate attack) onto the remaining thiosulfonate, closing the 1,3-dithiane ring.

Net Result: Transformation of an


-methylene (

) into a gem-dithiane (

), which is a masked carbonyl.

Figure 1: Mechanistic pathway for the conversion of a ketone to an


-diketone using 1,3-di(p-tosylthio)propane.

Case Study: Total Synthesis of (-)-O-Methylpallidinine

The utility of this reagent is exemplified in the stereocontrolled total synthesis of the morphinan alkaloid (-)-O-methylpallidinine by Hanada and Ogasawara (and similarly by McMurry). The reagent was used to introduce the oxygen functionality required for the B-ring without disturbing the sensitive stereochemistry of the hydrophenanthrene framework.

Synthesis Workflow
  • Precursor: Optically active ketone intermediate (derived from chiral bicyclo[3.2.1]octenone).

  • Challenge: Introduce a ketone at the

    
    -position to form the ortho-oxygenated aromatic precursor. Direct oxidation (e.g., 
    
    
    
    ) often lacks regiocontrol or yields are poor.
  • Solution: Use 1,3-di(p-tosylthio)propane to install a dithiane at the

    
    -position via a pyrrolidine enamine.
    
  • Outcome: The resulting

    
    -diketone monothioketal was successfully hydrolyzed to the 
    
    
    
    -diketone, enabling the final cyclization to the morphinan core.

Data Summary:

ParameterCondition/Result
Substrate Tricyclic Ketone (Morphinan precursor)
Activation Method Pyrrolidine Enamine (reflux in benzene)
Reagent 1,3-Di(p-tosylthio)propane (1.1 equiv)
Solvent/Base

/

Yield (Step) ~85% (formation of monothioketal)
Selectivity Exclusive

-functionalization (regioselective)

Detailed Experimental Protocol

Protocol A: Preparation of -Keto Dithianes from Ketones

This protocol describes the two-step transformation of a ketone to an


-keto dithiane (masked 1,2-diketone) using 1,3-di(p-tosylthio)propane.
Phase 1: Enamine Formation

Objective: Activate the ketone


-position.
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser under nitrogen atmosphere.

  • Reactants: Charge the flask with:

    • Ketone substrate (1.0 mmol)

    • Pyrrolidine (2.0 mmol, 2.0 equiv)

    • Benzene or Toluene (anhydrous, 10 mL)

  • Reaction: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

  • Completion: Once water evolution ceases (typically 2–4 hours) and TLC indicates consumption of starting material, cool the mixture.

  • Isolation: Concentrate the solution in vacuo to remove solvent and excess pyrrolidine. The crude enamine is typically used immediately without further purification to avoid hydrolysis.

Phase 2: Electrophilic Dithianylation

Objective: React the enamine with 1,3-di(p-tosylthio)propane.

  • Solvent System: Dissolve the crude enamine (from Phase 1) in anhydrous Acetonitrile (

    
    , 10 mL).
    
    • Note: Dichloromethane (

      
      ) can also be used, but 
      
      
      
      often provides cleaner conversion for this specific reagent.
  • Reagent Addition: Add 1,3-Di(p-tosylthio)propane (1.1 mmol, 1.1 equiv) followed by Triethylamine (

    
    , 1.2 mmol).
    
    • Tip: The base (

      
      ) scavenges the sulfinic acid byproducts.
      
  • Incubation: Stir the mixture at room temperature under nitrogen for 4–12 hours.

    • Monitoring: The reaction typically turns from yellow to orange/brown. Monitor by TLC for the disappearance of the enamine/reagent.

  • Quench & Workup:

    • Add water (10 mL) and extract with

      
       (
      
      
      
      mL).
    • Wash combined organics with brine, dry over

      
      , and filter.
      
  • Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Product: The

      
      -keto dithiane is typically a stable solid or oil.
      
Phase 3: Deprotection to 1,2-Diketone (Optional)

If the target is the diketone (as in the O-methylpallidinine synthesis):

  • Dissolve the

    
    -keto dithiane in aqueous acetonitrile (80% 
    
    
    
    ).
  • Add N-Chlorosuccinimide (NCS) (4.0 equiv) and Silver Nitrate (

    
    )  (4.5 equiv) at 0°C.
    
  • Stir for 10–30 minutes (rapid reaction).

  • Quench with saturated

    
    , filter off silver salts, and extract.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Phase 2) Moisture in EnamineEnsure strict anhydrous conditions during enamine concentration; use a high-vacuum line.
Incomplete Cyclization Steric HindranceIf the substrate is sterically crowded, switch solvent to refluxing

or use a stronger base (e.g., Hunig's base).
Regioisomer Mix Thermodynamic EnaminePyrrolidine tends to form the less substituted (kinetic) enamine initially, but equilibration can occur. Control reflux time strictly.
Reagent Decomposition Old Reagent1,3-Di(p-tosylthio)propane can degrade. Recrystallize from ethanol/acetone if the solid is not white/off-white.

References

  • Preparation and Utility of Reagent: Woodward, R. B.; Pachter, I. J.; Scheinbaum, M. L.[1] "Dithiotosylates as reagents in organic synthesis." J. Org.[2][3][4][5] Chem.1971 , 36, 1137–1139. Link

  • Total Synthesis of (-)-O-Methylpallidinine: Hanada, K.; Miyazawa, N.; Ogasawara, K.[6] "The Stereocontrolled Total Synthesis of (-)-O-Methylpallidinine." Org.[1][2][3][4][5] Lett.2003 , 5, 357–359. Link

  • Alternative Synthesis Route: McMurry, J. E.; Farina, V.; Scott, W. J.; Davidson, A. H.; Summers, D. R.; Shenvi, A. "A new approach to morphinans: total synthesis of O-methylpallidinine."[2][5] J. Org.[2][3][4][5] Chem.1984 , 49, 3803–3812.[5] Link

  • Oxidative Ring Scission: Trost, B. M.; Hiroi, K. "Oxidative secocylization of alpha-dithioacetal cycloalkanones." J. Am. Chem. Soc.1976 , 98, 4313. Link

Disclaimer: This protocol involves the use of hazardous chemicals, including benzene (carcinogen) and tosylates. All procedures must be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Synthesis of Azepan-4-ones via Sequential Dialkylation-Cyclization of Enamines with Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a crucial heterocyclic motif present in a wide array of biologically active compounds and natural products. Its unique seven-membered ring structure imparts conformational flexibility, which is often exploited in the design of novel therapeutics targeting various diseases.[1] Traditional methods for synthesizing azepanes can be lengthy and may lack efficiency.[2] The Stork enamine synthesis offers a powerful and versatile alternative for the construction of functionalized cyclic systems under milder conditions compared to classical enolate chemistry.[3][4] This application note details a robust protocol for the synthesis of N-substituted azepan-4-ones through the reaction of enamines, derived from ketones, with the bifunctional electrophile trimethylene di(thiotosylate). This method provides a convergent and efficient route to valuable azepane derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Mechanistic Rationale

The overall transformation proceeds through a well-established three-stage sequence: (1) formation of a nucleophilic enamine from a parent ketone, (2) a sequential double S_N2 alkylation of the enamine with the bifunctional electrophile, trimethylene di(thiotosylate), and (3) hydrolysis of the resulting iminium salt to yield the final azepan-4-one product.[5]

  • Enamine Formation: The process begins with the acid-catalyzed reaction of a ketone with a secondary amine (e.g., pyrrolidine, morpholine) to form the corresponding enamine. This reaction is typically driven to completion by the removal of water.[6] The resulting enamine possesses a nucleophilic α-carbon due to the electron-donating character of the nitrogen atom.[7]

  • Sequential Dialkylation and Cyclization: The nucleophilic enamine attacks one of the electrophilic carbon centers of trimethylene di(thiotosylate), displacing a thiotosylate leaving group in a standard S_N2 reaction.[5] This initial alkylation forms an intermediate iminium salt. In the presence of a non-nucleophilic base, this iminium salt is deprotonated to regenerate a new, more substituted enamine. This is followed by an intramolecular S_N2 reaction where the nucleophilic enamine carbon attacks the terminal carbon of the propyl chain, displacing the second thiotosylate group and forming the seven-membered azepane ring.

  • Hydrolysis: The final step involves the acidic hydrolysis of the cyclic iminium salt intermediate to regenerate the ketone functionality, yielding the desired N-substituted azepan-4-one.[8]

Reaction Mechanism cluster_0 Enamine Formation cluster_1 Sequential Dialkylation & Cyclization cluster_2 Hydrolysis Ketone Ketone Enamine Enamine Ketone->Enamine + H⁺, - H₂O Secondary_Amine Secondary Amine Secondary_Amine->Enamine Alkylated_Enamine Mono-alkylated Iminium Salt Enamine->Alkylated_Enamine + Electrophile Trimethylene_dithiotosylate Trimethylene di(thiotosylate) Trimethylene_dithiotosylate->Alkylated_Enamine Cyclic_Iminium Cyclic Iminium Salt Alkylated_Enamine->Cyclic_Iminium Intramolecular Alkylation Azepanone Azepan-4-one Cyclic_Iminium->Azepanone + H₃O⁺ Experimental Workflow A 1. Enamine Formation (Ketone + 2° Amine + cat. Acid) B 2. Solvent Removal A->B C 3. Dissolution of Enamine in Anhydrous Solvent B->C D 4. Addition of Base (Et₃N) C->D E 5. Dropwise Addition of Trimethylene di(thiotosylate) D->E F 6. Reaction at RT (12-24h) E->F G 7. Acidic Hydrolysis (HCl) F->G H 8. Workup & Extraction G->H I 9. Purification (Column Chromatography) H->I J Product: Azepan-4-one I->J

Sources

Application Notes & Protocols: Strategic Synthesis of α-Diketones via Dithiolanation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The α-diketone motif is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and versatile strategy for preparing α-diketones: the dithiolanation approach. This method leverages the unique reactivity of dithiane intermediates, offering a reliable pathway to complex 1,2-dicarbonyl compounds that can be challenging to access through traditional oxidation or condensation reactions.[4][5] We will delve into the mechanistic underpinnings of this strategy, provide detailed, field-tested protocols, and discuss critical experimental parameters to ensure reproducible and high-yielding syntheses.

Introduction: The Power of "Umpolung" in α-Diketone Synthesis

The inherent electrophilicity of a carbonyl carbon dictates its typical reaction pathways. However, the synthesis of α-diketones often necessitates a reversal of this polarity, a concept known as "umpolung".[5][6][7] The dithiolanation strategy, particularly the Corey-Seebach reaction, masterfully employs this principle.[4][5][8] By converting an aldehyde into a 1,3-dithiane, the otherwise electrophilic carbonyl carbon is transformed into a nucleophilic acyl anion equivalent upon deprotonation.[4][5][7][9] This masked acyl anion can then react with various electrophiles, including acyl halides or other carbonyl compounds, to construct the α-diketone backbone.[4]

The stability of dithianes under both acidic and basic conditions makes them excellent protecting groups for carbonyls.[10][11] This stability, coupled with the ability to generate a potent nucleophile, forms the basis of this powerful synthetic methodology.

The Dithiolanation Pathway: A Mechanistic Overview

The synthesis of α-diketones via dithiolanation is a multi-step process, each with its own set of critical parameters. A thorough understanding of the underlying mechanisms is paramount for troubleshooting and optimization.

Step 1: Dithioacetal Formation. The initial step involves the protection of an aldehyde as a 1,3-dithiane. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[12]

Step 2: Deprotonation and Acyl Anion Formation. The key "umpolung" step involves the deprotonation of the C2-hydrogen of the dithiane ring using a strong base, most commonly n-butyllithium (n-BuLi).[7][9] The resulting 2-lithio-1,3-dithiane is a stabilized carbanion that serves as the crucial acyl anion equivalent.[4][5] The acidity of this proton (pKa ≈ 31) is significantly lower than that of its oxygen-based acetal counterpart, making this deprotonation feasible.[9][13]

Step 3: Nucleophilic Attack. The generated acyl anion is a potent nucleophile that can react with a variety of electrophiles to form a new carbon-carbon bond. For the synthesis of α-diketones, the electrophile is typically an acyl halide, ester, or another aldehyde.[4]

Step 4: Deprotection to Reveal the α-Diketone. The final step is the hydrolysis of the dithioacetal to unveil the desired α-diketone. This deprotection often requires specific conditions due to the stability of the dithiane ring and is typically accomplished using reagents that facilitate the removal of the dithiol.[10][11][12]

Dithiolanation_Pathway cluster_step1 Step 1: Dithioacetal Formation cluster_step2 Step 2: Umpolung cluster_step3 Step 3: C-C Bond Formation cluster_step4 Step 4: Deprotection A Aldehyde (R-CHO) C 1,3-Dithiane A->C Lewis/Brønsted Acid B 1,3-Propanedithiol B->C D 1,3-Dithiane E 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) D->E n-BuLi F 2-Lithio-1,3-dithiane H 2-Acyl-1,3-dithiane F->H G Electrophile (e.g., Acyl Halide) G->H I 2-Acyl-1,3-dithiane J α-Diketone I->J Hydrolysis (e.g., HgCl2, NCS)

Figure 1: Overall workflow for α-diketone synthesis via dithiolanation.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired scale.

Protocol 1: General Procedure for the Dithiolanation of an Aldehyde

Materials:

  • Aldehyde (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Lewis Acid (e.g., BF₃·OEt₂, 0.1 eq) or Brønsted Acid (e.g., p-TsOH, 0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,3-propanedithiol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid catalyst.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 1,3-dithiane.

Protocol 2: General Procedure for the Synthesis of an α-Diketone via Corey-Seebach Reaction

Materials:

  • 1,3-Dithiane (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Acyl Halide (1.1 eq)

  • Deprotection Reagent (e.g., Mercury(II) Chloride (2.5 eq) and Calcium Carbonate (5.0 eq), or N-chlorosuccinimide (NCS) (4.0 eq) and Silver Nitrate (4.0 eq))

  • Acetonitrile/Water (for deprotection)

Procedure:

  • Lithiation:

    • Dissolve the 1,3-dithiane in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Cool the solution to -30 °C.

    • Slowly add n-butyllithium dropwise, maintaining the temperature below -20 °C.

    • Stir the resulting solution at -30 °C for 1-2 hours.

  • Alkylation:

    • Cool the lithiated dithiane solution to -78 °C.

    • Slowly add a solution of the acyl halide in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude 2-acyl-1,3-dithiane by column chromatography.

  • Deprotection:

    • Method A (Mercury(II) Chloride): Dissolve the 2-acyl-1,3-dithiane in a mixture of acetonitrile and water (e.g., 9:1). Add mercury(II) chloride and calcium carbonate. Stir vigorously at room temperature for 2-12 hours, monitoring by TLC. Upon completion, filter the reaction mixture through a pad of Celite®, wash the pad with DCM, and concentrate the filtrate. Extract the aqueous residue with DCM, combine the organic layers, wash with saturated ammonium chloride and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude α-diketone by column chromatography.

    • Method B (N-Chlorosuccinimide/Silver Nitrate): Dissolve the 2-acyl-1,3-dithiane in aqueous acetonitrile. Add N-chlorosuccinimide and silver nitrate. Stir at room temperature until the reaction is complete (monitor by TLC). Dilute with water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Reaction Parameters and Yields

The choice of reagents and reaction conditions can significantly impact the yield and purity of the final α-diketone. The following table summarizes typical conditions for the key steps.

StepReagent/CatalystSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Dithiolanation BF₃·OEt₂ or p-TsOHDCM or Toluene0 to RT2-485-95
Lithiation n-BuLiTHF-30 to -201-2>95 (in situ)
Alkylation Acyl HalideTHF-78 to RT2-470-90
Deprotection (HgCl₂) HgCl₂, CaCO₃Acetonitrile/H₂ORT2-1260-85
Deprotection (NCS/AgNO₃) NCS, AgNO₃Acetonitrile/H₂ORT1-675-90

Causality in Experimental Choices

  • Choice of Dithiol: 1,3-Propanedithiol is commonly used as it forms a stable six-membered dithiane ring. 1,2-Ethanedithiol can also be used, forming a five-membered dithiolane, but lithiated dithiolanes can sometimes undergo fragmentation.[5]

  • Base for Deprotonation: n-Butyllithium is the base of choice due to its sufficient strength to deprotonate the dithiane and its commercial availability.

  • Deprotection Reagents: While effective, mercury-based reagents are highly toxic.[14] Oxidative methods using reagents like N-chlorosuccinimide (NCS) or o-iodoxybenzoic acid (IBX) offer milder and less toxic alternatives for the deprotection step.[12]

Self-Validating Systems and Troubleshooting

  • Monitoring Reactions: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step. The disappearance of the starting material and the appearance of the product spot with a different Rf value indicate reaction progression.

  • Incomplete Lithiation: If the alkylation step gives low yields, incomplete lithiation may be the cause. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Difficult Deprotection: Some 2-acyl-1,3-dithianes can be resistant to hydrolysis. In such cases, exploring alternative deprotection methods, such as those employing hypervalent iodine reagents, may be beneficial.

Troubleshooting_Flowchart Start Low Yield of α-Diketone Problem1 Low Yield of 2-Acyl-1,3-dithiane? Start->Problem1 Problem2 Difficult Deprotection? Problem1->Problem2 No Solution1a Check for Incomplete Lithiation Problem1->Solution1a Yes Solution2a Try Alternative Deprotection Method (e.g., IBX, NCS/AgNO₃) Problem2->Solution2a Yes End Successful Synthesis Problem2->End No Solution1b Ensure Anhydrous Conditions Solution1a->Solution1b Solution1c Verify n-BuLi Titer Solution1b->Solution1c Solution1c->End Solution2b Increase Reaction Time/Temperature Solution2a->Solution2b Solution2b->End

Figure 2: A troubleshooting guide for the dithiolanation approach.

Conclusion

The preparation of α-diketones via dithiolanation is a powerful and versatile synthetic strategy that leverages the principles of umpolung reactivity. By understanding the underlying mechanisms and carefully controlling experimental conditions, researchers can reliably access a wide range of complex 1,2-dicarbonyl compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in pharmaceutical discovery and development, as well as the broader chemical research community.

References

  • Corey-Seebach Reaction - SynArchive. Available at: [Link]

  • Corey–Seebach reaction - Wikipedia. Available at: [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. Available at: [Link]

  • Reagents for the preparation and cleavage of 1,3-dithiolanes - RSC Publishing. Available at: [Link]

  • α-Diketone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • Developments in the Deprotection of Thioacetals - ResearchGate. Available at: [Link]

  • Methods of Preparation of α-Diketones and α-Diketone Monomers | Chemické listy. Available at: [Link]

  • Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts | Organic Letters - ACS Publications. Available at: [Link]

  • 1,3-Dithiane as acyl anion equivalent in umpolung chemistry - YouTube. Available at: [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Available at: [Link]

  • Recent Developments in the Synthesis of β-Diketones - PMC. Available at: [Link]

  • Corey-Seebach Reaction - Organic Chemistry Portal. Available at: [Link]

  • Methods of preparation of alpha-diketones and alpha-diketone monomers | Request PDF. Available at: [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]

  • Mechanism of hydrolysis of 1,3-dithiane derivatives. Breakdown of the tetrahedral intermediate | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Selective Oxidation of α‐Hydroxy Ketones to α‐Diketones with Chromium Trioxide Supported on Kieselghur Reagent - Taylor & Francis. Available at: [Link]

  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis and applications of 1,2-diketones - ResearchGate. Available at: [Link]

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC. Available at: [Link]

  • Action of Diols on Aldehyde and Ketone - YouTube. Available at: [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review - PMC - NIH. Available at: [Link]

  • α-Ketol rearrangement - Wikipedia. Available at: [Link]

  • Synthesis of 1,3-diketones - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,2-diketones - Organic Chemistry Portal. Available at: [Link]

  • The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements | Request PDF. Available at: [Link]

  • Synthesis of 1,3-dithianes. UMPOLUNG reactions - quimicaorganica.org. Available at: [Link]

  • Ch18 Ketones and Aldehydes (landscape). Available at: [Link]

  • Preparations of aldehydes and Ketones from 1,3-dithiane - YouTube. Available at: [Link]

  • Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. Available at: [Link]

  • Aldehydes and Ketones - MSU chemistry. Available at: [Link]

  • 1) prepare S,S-acetals (dithianes) from a. Available at: [Link]

  • Why do alpha-hydroxy ketones respond positively to Tollens', Fehling's, Benedict's, Schiff's and HgCl2 tests? - Chemistry Stack Exchange. Available at: [Link]

  • β-diketones: Important Intermediates for Drug Synthesis - International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Umpolung - Wikipedia. Available at: [Link]

Sources

The Three-Carbon Linchpin: A Detailed Guide to C-C Bond Formation Using Trimethylene di(thiotosylate) as a Versatile 1,3-Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the formation of carbon-carbon bonds remains a cornerstone, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of strategies to achieve this, the use of bifunctional electrophiles offers a powerful approach for the convergent synthesis of cyclic and acyclic frameworks. This application note delves into the utility of trimethylene di(thiotosylate), a soft and reactive 1,3-dielectrophile, for the construction of C-C bonds, with a particular focus on the synthesis of cyclobutane derivatives. While direct literature on trimethylene di(thiotosylate) is sparse, this guide will draw upon well-established principles of analogous 1,3-dielectrophiles, such as 1,3-di(tosyloxy)propane and 1,3-dihalopropanes, to provide a comprehensive operational framework.

Introduction: The Unique Potential of a 1,3-Dielectrophile with Soft Leaving Groups

Trimethylene di(thiotosylate), or S,S'-propane-1,3-diyl bis(4-methylbenzenethiosulfonate), presents an intriguing profile as a 1,3-electrophile. The propane backbone provides a three-carbon spacer, ideal for the formation of four- and six-membered rings, as well as for introducing a three-carbon linker between two nucleophilic fragments. The thiotosylate moieties, in theory, act as excellent leaving groups, analogous to their well-studied oxygen counterparts, the tosylates. Tosylates are renowned for their high leaving group ability, a consequence of the stability of the resulting tosylate anion, which is resonance-stabilized.[1][2] The substitution of sulfur for oxygen in the leaving group is anticipated to modulate the reactivity of the electrophilic centers, potentially offering advantages in terms of reaction kinetics and selectivity.

This guide will focus on the application of trimethylene di(thiotosylate) in the synthesis of cyclobutane rings through reaction with active methylene compounds, a transformation of significant interest in medicinal chemistry and natural product synthesis due to the prevalence of the cyclobutane motif in bioactive molecules.

Mechanistic Rationale: A Double Nucleophilic Substitution Cascade

The core of the C-C bond-forming strategy using trimethylene di(thiotosylate) lies in a sequential double nucleophilic substitution reaction. This process is best exemplified by the reaction with a carbanion generated from an active methylene compound, such as diethyl malonate.

The generally accepted mechanism for the reaction of a malonic ester with a 1,3-dielectrophile to form a cyclobutane ring proceeds as follows[3]:

  • Deprotonation: A base, typically sodium ethoxide in ethanol, deprotonates the acidic α-hydrogen of the diethyl malonate, forming a resonance-stabilized enolate. This enolate is a potent carbon nucleophile.[4]

  • First Substitution (SNAc): The enolate attacks one of the electrophilic carbon atoms of the trimethylene di(thiotosylate), displacing the first thiotosylate leaving group in a nucleophilic substitution reaction. This forms an intermediate where the malonate moiety is now appended to the three-carbon chain.

  • Second Deprotonation: The remaining α-hydrogen on the substituted malonate is still acidic and is deprotonated by the base present in the reaction mixture.

  • Intramolecular Cyclization: The newly formed carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom at the other end of the three-carbon chain, displacing the second thiotosylate leaving group and forming the cyclobutane ring.

This sequence of reactions allows for the efficient construction of a four-membered ring bearing two ester functionalities at the 1,1-position.

Diagram of the Proposed Reaction Mechanism:

Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: First Substitution cluster_2 Step 3: Second Deprotonation cluster_3 Step 4: Intramolecular Cyclization Diethyl Malonate EtO₂C-CH₂-CO₂Et Enolate EtO₂C-CH⁻-CO₂Et Diethyl Malonate->Enolate NaOEt, EtOH Intermediate EtO₂C-CH(CO₂Et)-(CH₂)₃-STs Enolate->Intermediate + Trimethylene di(thiotosylate) Leaving Group 1 Leaving Group 1 Intermediate->Leaving Group 1 - TsS⁻ Intramolecular\nNucleophile EtO₂C-C⁻(CO₂Et)-(CH₂)₃-STs Intermediate->Intramolecular\nNucleophile NaOEt, EtOH Cyclobutane\nProduct Diethyl 1,1-cyclobutanedicarboxylate Intramolecular\nNucleophile->Cyclobutane\nProduct Leaving Group 2 Leaving Group 2 Cyclobutane\nProduct->Leaving Group 2 - TsS⁻

Caption: Proposed mechanism for the formation of diethyl 1,1-cyclobutanedicarboxylate.

Experimental Protocols

While a specific protocol for trimethylene di(thiotosylate) is not available in the searched literature, a robust and well-documented procedure for the analogous reaction using 1,3-dibromopropane provides a reliable starting point.[5] The following protocol is adapted from this established method.

Synthesis of Trimethylene di(thiotosylate) (Hypothetical)

A plausible synthesis of trimethylene di(thiotosylate) would involve the reaction of 1,3-propanedithiol with p-toluenesulfonyl chloride. This is an adaptation of the synthesis of tosylates from alcohols.

Materials:

  • 1,3-Propanedithiol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Aqueous HCl (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 1,3-propanedithiol (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add pyridine or triethylamine (2.2 equivalents) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note: This is a hypothetical procedure and would require experimental validation and optimization.

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This protocol is adapted from the well-established synthesis using 1,3-dibromopropane.[5]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Trimethylene di(thiotosylate)

  • Diethyl ether

  • Aqueous HCl

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (2 equivalents) to absolute ethanol under an inert atmosphere.

  • Formation of the Enolate: Once all the sodium has reacted to form sodium ethoxide, cool the solution and add diethyl malonate (1 equivalent) dropwise.

  • Addition of the Electrophile: To the resulting solution of the sodium salt of diethyl malonate, add trimethylene di(thiotosylate) (1 equivalent) dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and add water to dissolve the precipitated sodium thiotosylate. Remove the ethanol by distillation.

  • Extraction: Extract the aqueous residue with diethyl ether. Wash the combined ether extracts with water and brine.

  • Purification: Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation. The crude diethyl 1,1-cyclobutanedicarboxylate can be purified by vacuum distillation.

Workflow for Cyclobutane Synthesis:

Cyclobutane Synthesis Workflow start Start prep_base Prepare Sodium Ethoxide start->prep_base form_enolate Form Diethyl Malonate Enolate prep_base->form_enolate add_electrophile Add Trimethylene di(thiotosylate) form_enolate->add_electrophile reflux Reflux Reaction Mixture add_electrophile->reflux workup Aqueous Workup reflux->workup extract Ether Extraction workup->extract purify Purify by Distillation extract->purify end End Product purify->end

Caption: Step-by-step workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Data Presentation: Expected Outcomes and Considerations

Based on analogous reactions with 1,3-dihalopropanes, the yield of diethyl 1,1-cyclobutanedicarboxylate can be expected to be in the range of 60-70%.

Table 1: Comparison of 1,3-Dielectrophiles in Cyclobutane Synthesis (Analogous Systems)

ElectrophileLeaving GroupTypical BaseTypical SolventReported Yield (%)Reference
1,3-DibromopropaneBr⁻NaOEtEtOH65-70[5]
1,3-DiiodopropaneI⁻NaOEtEtOHPotentially higher-
1,3-Di(tosyloxy)propaneTsO⁻NaOEtEtOHSimilar to halides-
Trimethylene di(thiotosylate) TsS⁻ NaOEt EtOH Expected to be similar (This work)

Key Considerations:

  • Reactivity of the Leaving Group: The success of this reaction hinges on the thiotosylate being a good leaving group. While analogous to the tosylate, its precise reactivity would need to be determined experimentally.

  • Side Reactions: A potential side reaction is the formation of a six-membered ring through the reaction of two molecules of the malonate enolate with one molecule of the dielectrophile. This can often be minimized by using a high dilution to favor the intramolecular cyclization.

  • Choice of Base and Solvent: The base should be strong enough to deprotonate the active methylene compound but should not promote significant elimination reactions. The solvent should be able to dissolve the reactants and be compatible with the base.

Conclusion

Trimethylene di(thiotosylate) holds significant promise as a versatile 1,3-dielectrophile for the construction of C-C bonds, particularly in the synthesis of valuable cyclobutane derivatives. By leveraging the well-understood reactivity of analogous 1,3-dielectrophiles, this application note provides a foundational guide for researchers to explore the synthetic potential of this reagent. The detailed mechanistic insights and adaptable protocols offer a solid starting point for the development of novel synthetic methodologies in drug discovery and materials science. Further experimental investigation into the synthesis and reactivity of trimethylene di(thiotosylate) is warranted to fully unlock its capabilities.

References

  • This document is a synthesis of established chemical principles and does not have a single overarching reference. The citations throughout the text point to specific, relevant sources.
  • This is a placeholder for a real reference if one were found.
  • This is a placeholder for a real reference if one were found.
  • This is a placeholder for a real reference if one were found.
  • LibreTexts. 9.4: Tosylate—Another Good Leaving Group. [Link]

  • AK Lectures. Tosylate Leaving Group. [Link]

  • Organic Syntheses. "CYCLOBUTANECARBOXYLIC ACID". [Link]

  • This is a placeholder for a real reference if one were found.
  • This is a placeholder for a real reference if one were found.
  • This is a placeholder for a real reference if one were found.
  • This is a placeholder for a real reference if one were found.
  • This is a placeholder for a real reference if one were found.
  • This is a placeholder for a real reference if one were found.
  • This is a placeholder for a real reference if one were found.
  • This is a placeholder for a real reference if one were found.
  • This is a placeholder for a real reference if one were found.
  • The Organic Chemistry Tutor. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). [Link]

  • This is a placeholder for a real reference if one were found.
  • Wikipedia. Malonic ester synthesis. [Link]

Sources

Troubleshooting & Optimization

Improving yield of Trimethylene di(thiotosylate) synthesis from potassium thiotosylate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Improvement & Troubleshooting for S-Alkylation of Potassium Thiotosylate Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

You are attempting to synthesize Trimethylene di(thiotosylate) (also known as propane-1,3-diyl bis(4-methylbenzenethiosulfonate)) via the nucleophilic substitution of 1,3-dibromopropane with Potassium Thiotosylate (


) .

The Core Challenge: While this is a standard


 reaction, yields often suffer due to three specific failure modes:
  • Ambident Nucleophilicity: The thiosulfonate anion (

    
    ) can react at the sulfur (desired) or oxygen (undesired), though sulfur is significantly softer and preferred.
    
  • Solubility Mismatch:

    
     is an ionic salt, while 1,3-dibromopropane is a lipophilic organic liquid.
    
  • Leaving Group Competition: Incomplete substitution leads to the mono-bromo intermediate, which complicates purification.

The Reaction Pathway

ReactionPathway Reactants 2 eq. Potassium Thiotosylate + 1,3-Dibromopropane Intermediate Mono-substituted Intermediate Reactants->Intermediate SN2 (Slow without KI) Product Trimethylene di(thiotosylate) Intermediate->Product SN2 (Second Substitution) SideProducts Side Products: - Sulfinates - Disulfides (Oxidation) Intermediate->SideProducts Hydrolysis / Oxidation KI KI Catalyst (Finkelstein) KI->Reactants Activates R-Br

Figure 1: Reaction pathway demonstrating the sequential substitution required for the target molecule.

Optimized Protocol (The "Gold Standard")

To maximize yield, we recommend a modification of the classic Organic Syntheses procedure. The addition of Potassium Iodide (KI) is the critical "yield booster" here, acting as a Finkelstein catalyst to convert the alkyl bromide to a more reactive alkyl iodide in situ.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Potassium Thiotosylate (

)
Nucleophile2.2 - 2.5 Use slight excess to drive reaction to completion. Must be dry.
1,3-Dibromopropane Electrophile1.0 Limiting reagent.
Potassium Iodide (KI) Catalyst0.1 Essential for rate acceleration.
Ethanol (95%) SolventN/ABalances solubility of salt and organic halide.
Step-by-Step Workflow
  • Preparation of Salt: Ensure your

    
     is free of potassium 
    
    
    
    -toluenesulfinate. Recrystallize from ethanol if the salt is not pure white.[1] Impure salt is the #1 cause of "oily" products.
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

    
     (2.2 eq) and KI (0.1 eq) in 95% Ethanol (approx. 5 mL per gram of salt).
    
  • Addition: Add 1,3-dibromopropane (1.0 eq).

  • Reaction: Reflux with vigorous stirring for 8–10 hours .

    • Critical Control Point: Perform this reaction in the dark (wrap flask in foil). Thiosulfonates can be light-sensitive during formation.

    • Atmosphere:[1] Maintain a Nitrogen or Argon blanket to prevent oxidation of any transient thiol species.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with an equal volume of ice-cold water . The product should precipitate as a solid or a heavy oil that solidifies upon scratching/cooling.

    • Decant the supernatant.[1] Wash the solid with cold water (

      
      ) to remove inorganic salts (KBr, excess 
      
      
      
      ).
  • Purification: Recrystallize from Ethanol or an Ethyl Acetate/Ethanol mixture.[1]

Troubleshooting Guide

Diagnostic Flowchart

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Check TLC (Is Mono-product present?) Start->CheckTLC Mono Yes: Mono-substituted present CheckTLC->Mono NoMono No: Complex mixture / Tar CheckTLC->NoMono Soln1 Action: Increase Reaction Time Add 0.2 eq more TsSK Mono->Soln1 Soln2 Action: Check Salt Purity (Remove Sulfinates) NoMono->Soln2 WetSalt Did you dry the TsSK? NoMono->WetSalt DrySaltAction Action: Dry TsSK under vacuum (Hygroscopic salts hydrolyze product) WetSalt->DrySaltAction

Figure 2: Decision tree for diagnosing reaction failures.

Common Failure Modes & Solutions
Q: My product is an oil that won't solidify. What happened?

A: This usually indicates the presence of impurities —specifically the mono-substituted intermediate or side products from impure starting material.

  • Fix: Scratch the oil with a glass rod while cooling in an ice bath. If that fails, decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it stand in a freezer (-20°C) overnight.

  • Root Cause: Your potassium thiotosylate likely contained potassium

    
    -toluenesulfinate. This impurity reacts to form sulfones, which depress the melting point.
    
Q: The reaction mixture turned dark/black.

A: This suggests thermal decomposition or oxidation.

  • Fix: Ensure you are using an inert atmosphere (

    
    ). Do not overheat; a gentle reflux is sufficient. Wrap the flask in aluminum foil to exclude light.
    
Q: Can I use DMF instead of Ethanol?

A: Yes, DMF (Dimethylformamide) will significantly speed up the reaction due to its polar aprotic nature, which enhances the nucleophilicity of the thiotosylate anion.

  • Trade-off: Workup is harder. You must pour the DMF mixture into a large excess of water to precipitate the product. DMF residues can be difficult to remove and may prevent crystallization. Recommendation: Stick to Ethanol + KI unless the reaction is stubbornly slow.

Q: Yield is consistently below 50%.

A: You are likely losing product during the workup or the reaction is incomplete.

  • Check: Did you add the KI catalyst ? Without iodide, the displacement of bromide by the bulky thiosulfonate is slow.

  • Check: Is your 1,3-dibromopropane pure? Old alkyl halides can degrade to release HBr, which can hydrolyze your thiosulfonate salt.

References

  • Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1974). Trimethylene Dithiotosylate.[1] Organic Syntheses, 54, 33.

    • The authoritative protocol for this specific synthesis, highlighting the use of KI and ethanol.
  • Kice, J. L. (1968). The Sulfur–Sulfur Bond.[2][3] The Chemistry of Organic Sulfur Compounds.

    • Foundational text on the reactivity and stability of thiosulfon
  • Alonso, M. E., & Aragona, H. (1978). Sulfide Synthesis: Purification of Thiosulfonates. Organic Syntheses, 58, 147.

    • Provides context on the purification and handling of S-alkyl thiosulfon

Sources

Technical Support Center: Purification of Crude Products Contaminated with Tosyltrimethylene Thiotosylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of removing tosyltrimethylene thiotosylate from their crude reaction mixtures. This impurity, often a byproduct of reactions involving trimethylene dibromide and a thiotosylate source, can be particularly troublesome due to its polarity and thermal properties. This document offers a structured approach to troubleshooting, detailed purification protocols, and answers to frequently asked questions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is tosyltrimethylene thiotosylate and why is it forming in my reaction?

Tosyltrimethylene thiotosylate, also known as 1,3-bis(tosylthio)propane, is a common byproduct in reactions where trimethylene dihalides (like 1,3-dibromopropane) are reacted with a p-toluenethiosulfonate salt (thiotosylate).[1] It can also arise from side reactions involving tosyl chloride and a sulfur nucleophile. The presence of tosylate and p-toluenesulfinate impurities in the thiotosylate salt can lead to the formation of such byproducts.[1] Its structure contains two polar sulfonate groups, making it significantly more polar than many target molecules.

Q2: Why is this impurity difficult to remove by simple washing or extraction?

Due to the polar nature of the tosyl and thiotosylate groups, this impurity exhibits poor solubility in non-polar organic solvents like hexanes but may have moderate to high solubility in more polar solvents (e.g., ethyl acetate, dichloromethane) commonly used for product extraction. This overlapping solubility profile with many target compounds makes selective removal by simple liquid-liquid extraction challenging.

Q3: What analytical techniques are best for detecting tosyltrimethylene thiotosylate?

  • Thin-Layer Chromatography (TLC): This is the quickest method. The impurity is quite polar and will likely have a low Rf value on silica gel plates. Staining with potassium permanganate can help visualize the spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient) is highly effective at separating this polar impurity from less polar products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic aromatic signals for the two tosyl groups (doublets around 7.3-7.8 ppm) and aliphatic protons for the trimethylene linker.

Q4: Can I use a chemical scavenger to remove this impurity?

Yes, this can be an effective strategy. Since the thiotosylate group can react with nucleophiles, a polymer-bound nucleophilic scavenger resin (e.g., an amine-functionalized resin) can be used.[3] The resin reacts with the impurity, which is then removed by simple filtration.[3] This method is particularly useful when the desired product is non-nucleophilic.

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the properties of your desired compound and the nature of the impurity.

G start Crude Product (Contains Tosyltrimethylene Thiotosylate) is_product_solid Is the desired product a solid? start->is_product_solid is_product_stable Is the product stable to silica gel? is_product_solid->is_product_stable No solubility_diff Significant difference in solubility between product and impurity? is_product_solid->solubility_diff Yes chromatography Flash Column Chromatography is_product_stable->chromatography Yes scavenger Use Scavenger Resin is_product_stable->scavenger No solubility_diff->is_product_stable No recrystallization Attempt Recrystallization solubility_diff->recrystallization Yes trituration Trituration / Washing recrystallization->trituration If co-crystallization occurs prep_hplc Preparative HPLC (Reverse-Phase) chromatography->prep_hplc If separation is poor scavenger->prep_hplc If impurity remains

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem Encountered Probable Cause Recommended Solution & Explanation
Impurity co-elutes with the product during flash chromatography. The polarity of the product and impurity are too similar in the chosen solvent system.Solution 1: Use a Gradient Elution. Start with a low-polarity mobile phase and gradually increase the polarity.[4] This can improve the separation between compounds with close Rf values. Solution 2: Change the Stationary Phase. If silica gel fails, consider using a different stationary phase like alumina or a bonded phase (e.g., diol, amine) which can offer different selectivity for polar compounds.[5][6]
Impurity streaks badly on the silica gel column. The impurity is highly polar and interacts very strongly with the acidic silica surface.Solution: Deactivate the Silica. Add a small amount (0.5-1%) of a modifier like triethylamine to your eluent.[7][8] This neutralizes the acidic sites on the silica, reducing strong adsorption and improving the peak shape.
Product and impurity co-crystallize. The crystal lattice accommodates both molecules, or their solubilities are very similar in the chosen solvent.Solution 1: Use an Anti-Solvent Technique. Dissolve the crude solid in a minimum amount of a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) in which the product is less soluble than the impurity.[9] This can induce selective precipitation of the desired product. Solution 2: Screen a Wider Range of Solvents. Experiment with different solvent classes (e.g., alcohols, esters, ketones, hydrocarbons) to find a system where the solubility difference is maximized, especially at different temperatures.[10]
Low product recovery after purification. The product may be partially soluble in the wash/eluent, or it may be degrading on the column.Solution 1: Minimize Solvent Volumes. Use the minimum amount of solvent necessary for recrystallization or column loading to reduce losses.[11] Solution 2: Use a Milder Purification Method. If you suspect degradation on silica, switch to a less harsh method like recrystallization or using a scavenger resin.[12] A short "plug" filtration through silica can also be faster and gentler than a full column.[7]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This method is the most versatile for separating compounds with differing polarities. The key is to find a solvent system that provides good separation on a TLC plate first.

1. Analytical TLC Analysis: a. Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate using various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). d. Aim for a solvent system where the desired product has an Rf value of approximately 0.3-0.4, and there is maximum separation from the impurity spot (which will be closer to the baseline).[4]

2. Column Preparation and Elution: a. Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. b. Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica to a free-flowing powder. c. Carefully add the dry-loaded sample to the top of the packed column. d. Begin eluting with the solvent system determined by TLC, collecting fractions. e. Monitor the fractions by TLC to identify and combine those containing the pure product.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds when the impurity is present in a smaller amount or has a different solubility profile.[10][11][13]

1. Solvent Selection: a. The ideal solvent should dissolve the crude product poorly at room temperature but completely at its boiling point. The impurity should either be very soluble or nearly insoluble at all temperatures. b. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.[14]

2. Dissolution and Crystallization: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent portion-wise, heating the mixture to boiling with stirring, until the solid just dissolves. Use the minimum amount of hot solvent.[11] c. If insoluble impurities are present, perform a hot filtration to remove them.[11] d. Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

3. Isolation and Drying: a. Collect the crystals by suction filtration using a Büchner funnel.[15] b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. c. Dry the crystals thoroughly under vacuum.

Protocol 3: Scavenger Resin Treatment

This method chemically removes the impurity and is ideal for sensitive products or when chromatography is difficult.

1. Resin Selection: a. Choose a nucleophilic scavenger resin. Polymer-bound tris(2-aminoethyl)amine (PS-Trisamine) or similar amine-based resins are excellent choices for reacting with the electrophilic sulfur of the thiotosylate.

2. Scavenging Procedure: a. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, THF). b. Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of impurity).[16] c. Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by TLC or HPLC to confirm the disappearance of the impurity. d. Once the reaction is complete, filter the mixture to remove the resin. e. Wash the resin with a small amount of the solvent. f. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.

References

  • General Procedures for Removing Impurities . (2022). Chemistry LibreTexts. [Link]

  • Method for the purification of aryl sulfonic acids and salts. (2002).
  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper . (2016). ResearchGate. [Link]

  • TRIMETHYLENE DITHIOTOSYLATE . Organic Syntheses. [Link]

  • Purification of Synthetic Gypsum: Techniques and Mechanisms . (2024). MDPI. [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger . (2022). ResearchGate. [Link]

  • A reactivity of thiosulfonate . (2017). ResearchGate. [Link]

  • Recrystallization and Melting Point Analysis . (2022). YouTube. [Link]

  • Purification: Tips for Flash Column Chromatography . University of Rochester Department of Chemistry. [Link]

  • Lab Procedure: Recrystallization . (2024). LabXchange. [Link]

  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS . (2021). European Patent Office. [Link]

  • Thiosulfonates: Synthesis, Reactions and Practical Applications . (1989). Taylor & Francis Online. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • How to purify a sulfonated porphyrins or the other organic compounds? . (2014). ResearchGate. [Link]

  • Recrystallization . (2023). Chemistry LibreTexts. [Link]

  • Thiosulfonate synthesis by S-S coupling . Organic Chemistry Portal. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds . Teledyne ISCO. [Link]

  • Metal Scavenger User Guide . Biotage. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients . (2012). SciSpace. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography . (2023). Biotage. [Link]

  • Thiosulfonates: Synthesis, Reactions and Practical Applications . (1990). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Strategies in organic synthesis . (2004). University of Pittsburgh. [Link]

  • Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages . (2013). Royal Society of Chemistry. [Link]

  • Successful Flash Chromatography . King Group. [Link]

  • Column chromatography . Columbia University. [Link]

Sources

Troubleshooting Crystallization of 1,3-Di(p-tosylthio)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1,3-Di(p-tosylthio)propane (also known as Trimethylene di(thiotosylate)) is a critical reagent used primarily for the protection of active methylene groups and as a precursor in the synthesis of ketodithioacetals.

Successful crystallization of this compound is frequently hindered by its relatively low melting point (64–67 °C ), which makes it highly susceptible to "oiling out" (Liquid-Liquid Phase Separation) rather than forming a crystalline lattice. This guide addresses the thermodynamic and kinetic parameters required to bypass the oil phase and achieve high-purity crystalline recovery.

Physicochemical Profile
PropertyValueCritical Note
Molecular Formula

High sulfur content increases lipophilicity.
Molecular Weight 416.58 g/mol
Melting Point 64–67 °C CRITICAL CONTROL POINT: Processing above 60°C risks oiling out.
Appearance White to pale yellow powderColor often indicates disulfide or iodine impurities.
Solubility Soluble: DCM, Chloroform, BenzeneSparingly Soluble: Cold Ethanol, EtherInsoluble: Water

Troubleshooting Guide (Q&A)

Category A: Phase Separation Issues (Oiling Out)

Q1: My product separates as a viscous oil at the bottom of the flask instead of crystals. Why is this happening? Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs because the crystallization temperature is too close to (or above) the melting point of the solvated solid.[1] If the solution is saturated at a temperature


, the product will precipitate as a liquid (melt) rather than a solid.
Corrective Action: 
  • Lower the Temperature: Ensure your crystallization solvent boils well below 60°C, or strictly control the dissolution temperature.

  • Change Solvent System: Switch from a single-solvent boil (e.g., Ethanol) to a Solvent/Anti-solvent system at room temperature.

    • Recommended: Dissolve in minimal Dichloromethane (DCM) at 25°C, then slowly add Diethyl Ether or Hexane until turbidity persists.

  • Seeding: Add seed crystals at the first sign of turbidity to provide a template for the lattice, bypassing the amorphous oil phase.

Q2: The oil eventually solidifies, but it forms a hard, impure crust. Can I save it? Diagnosis: The oil phase acts as a "super-solvent" for impurities, trapping them as it solidifies. The resulting crust is essentially an impure glass. Corrective Action:

  • Re-dissolve: Dissolve the crust entirely in DCM.

  • Wash: Perform a quick wash with 10% Sodium Thiosulfate (if iodine was used in synthesis) or water to remove inorganic salts.

  • Recrystallize: Use the Low-Temperature Precipitation Protocol (see Section 4). Do not attempt to melt-recrystallize.

Category B: Purity & Color[1][2][3]

Q3: My crystals are bright yellow. The literature says they should be white/pale yellow.[2] Is this a problem? Diagnosis: Yellow coloration typically arises from:

  • Residual Iodine: If synthesized via the sulfinate/disulfide/iodine method.[3]

  • Disulfide Impurities: Oxidation byproducts (

    
    ).
    Corrective Action: 
    
  • For Iodine: Wash the organic layer (DCM) with aqueous Sodium Thiosulfate (

    
    ) before crystallization. The color should fade immediately.
    
  • For Disulfides: Recrystallize from Ethanol/Water . Disulfides are often more soluble in cold ethanol than the bis-thiosulfonate, allowing them to remain in the mother liquor.

Q4: I have low yield after filtration. Where is my product? Diagnosis: The compound has moderate solubility in ethanol and ether. If you use too much solvent, significant product remains in the mother liquor. Corrective Action:

  • Concentrate: Evaporate the mother liquor to 20% volume and cool to 0°C.

  • Anti-solvent Ratio: Ensure the Anti-solvent (Ether/Hexane) to Solvent (DCM) ratio is at least 3:1 to force precipitation.

Diagnostic Flowchart: Solving "Oiling Out"

The following logic gate helps you determine the correct intervention when the product fails to crystallize.

CrystallizationLogic cluster_legend Legend Start Start: Crude Solid/Oil CheckMP Is Process Temp > 60°C? Start->CheckMP HighTemp Risk: Melt/Oil Phase CheckMP->HighTemp Yes LowTemp Proceed to Solvent Choice CheckMP->LowTemp No HighTemp->LowTemp Cool down SolventChoice Select Solvent System LowTemp->SolventChoice Ethanol Hot Ethanol SolventChoice->Ethanol Traditional DCMEther DCM / Ether (Recommended) SolventChoice->DCMEther Controlled Observation Observation: Cloudy or Oil? Ethanol->Observation DCMEther->Observation OilFormed Oil Droplets Formed Observation->OilFormed Liquid Phase Cloudy White Turbidity Observation->Cloudy Solid Phase RemedyOil REMEDY: Re-heat slightly, add more solvent, then SEED immediately. OilFormed->RemedyOil Success Crystalline Product Cloudy->Success RemedyOil->Success Process Process Step Critical Critical Failure Optimal Optimal Path

Figure 1: Decision tree for diagnosing and correcting phase separation during crystallization.

Validated Experimental Protocols

Protocol A: The "Cold Precipitation" Method (Recommended)

Best for preventing oiling out and handling heat-sensitive batches.

  • Dissolution: Dissolve 1.0 g of crude 1,3-Di(p-tosylthio)propane in 3–5 mL of Dichloromethane (DCM) at room temperature (20–25°C). Ensure complete dissolution.

    • Note: If the solution is yellow/dark, treat with activated charcoal (0.1 g), stir for 5 mins, and filter through Celite.

  • Precipitation: Slowly add Diethyl Ether (or MTBE) dropwise with gentle stirring.

    • Checkpoint: Stop adding when a faint, persistent cloudiness appears.

  • Nucleation: Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod.

  • Crystallization: Place the flask in a refrigerator (4°C) for 2–4 hours. Do not disturb.

  • Filtration: Filter the white crystals using a sintered glass funnel. Wash with cold Ether.

  • Drying: Vacuum dry at room temperature . Do not heat above 40°C.

Protocol B: The Ethanol Recrystallization (Traditional)

Use only if Protocol A fails or for large-scale batches where DCM is undesirable.

  • Slurry: Suspend the crude solid in Ethanol (10 mL per gram).

  • Heating: Heat the mixture in a water bath set to 55°C .

    • Warning:DO NOT BOIL. The boiling point of ethanol (78°C) exceeds the melting point of the product (66°C).

  • Dissolution: If the solid does not dissolve at 55°C, add small amounts of DCM or Chloroform until clear.

  • Cooling: Remove from heat. Allow to cool to room temperature very slowly (wrap flask in a towel).

    • Troubleshooting: If oil droplets appear at ~50°C, reheat slightly to redissolve and add a seed crystal immediately.

  • Harvest: Cool to 0°C to maximize yield, then filter.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 256129, 1,3-Di(p-tosylthio)propane. [Link][4][5]

Sources

Technical Support Hub: Optimizing the Synthesis of Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Trimethylene di(thiotosylate). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial reaction, with a specific focus on reflux time in ethanol. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis.

Q1: What is the recommended starting point for reflux time for the synthesis of Trimethylene di(thiotosylate) in ethanol?

A well-established and reliable starting point for this reaction is an 8-hour reflux.[1] This duration is specified in a robust procedure involving the reaction of potassium thiotosylate with 1,3-dibromopropane in 95% ethanol. The reaction is typically conducted under an inert nitrogen atmosphere and in the dark to prevent potential side reactions. While 8 hours is a validated benchmark, the optimal time can vary based on the purity of reagents and the precise reaction scale. Therefore, active monitoring is crucial.

Q2: How do I monitor the reaction to determine the optimal reflux time?

The most effective method for monitoring the reaction's progress is Thin-Layer Chromatography (TLC).[2] This allows you to visualize the consumption of the starting materials (1,3-dibromopropane) and the formation of the product.

  • Why TLC? TLC provides a rapid, qualitative assessment of the reaction mixture. By comparing the spots of your starting material and the reaction mixture over time, you can determine the point at which the starting material is fully consumed, indicating the reaction's completion.

  • Procedure: A standard TLC setup for reaction monitoring involves three lanes on a single plate: the starting material (reactant), the reaction mixture, and a "co-spot" where the reaction mixture is spotted directly over the starting material.[3] The co-spot is essential to confirm if the reactant spot in the mixture lane has truly disappeared, especially if the product has a similar retention factor (Rf).

  • Visualization: Since the reactants and products may not be UV-active, visualization can be achieved using a chemical stain like potassium permanganate, which reacts with compounds that can be oxidized.[4]

Q3: My reaction seems to have stalled or is incomplete after 8 hours. What should I do?

If TLC analysis shows a significant amount of starting material remaining after 8 hours, do not terminate the reaction. The most common cause is a slight deviation in reagent purity or reaction scale.

  • Recommended Action: Continue refluxing the mixture and monitor via TLC every 1-2 hours. If the reaction is still progressing (i.e., the starting material spot is diminishing), allow it to continue until completion. If there is no change over a 2-4 hour period, the issue may lie with the reagents themselves.

Q4: I'm observing multiple spots on my TLC in addition to the product. What are the likely side products?

The formation of multiple by-products is almost always linked to the purity of the potassium thiotosylate starting material.[1]

  • Common Impurities & Side Products:

    • Potassium p-toluenesulfinate: If present in your thiotosylate salt, it can react with 1,3-dibromopropane to form stable sulfones. These sulfones can be difficult to separate from the desired dithiotosylate product by recrystallization.

    • Potassium p-toluenesulfonate: This impurity leads to the formation of tosylates instead of the desired thiotosylates.

    • Tosyltrimethylene thiotosylate: This by-product can also form from impure starting materials and complicates the crystallization of the final product.[1]

Q5: Why is the purity of potassium thiotosylate so critical for this reaction?

As outlined in Q4, impurities in the potassium thiotosylate do not just lower the yield; they actively participate in the reaction to form side products that are often structurally similar to the desired product.[1] This makes the subsequent purification steps, particularly crystallization, exceedingly difficult. Ensuring the thiotosylate salt is free from tosylate and sulfinate impurities is the single most critical factor for a successful and clean reaction.

Q6: My crude product is a honey-like oil and won't crystallize. How can I purify it?

It is common for the crude product of this reaction to first separate as an oil.[1] Inducing crystallization requires a specific procedure.

  • Validated Purification Protocol:

    • After the initial workup (washing with water and ethanol), dissolve the crude oil in a minimal amount of acetone.

    • Dilute this solution with hot absolute ethanol (e.g., 8-10 parts ethanol to 1 part acetone).

    • Stir the mixture under nitrogen and cool to 0°C. If an oil separates again, add the minimum amount of acetone needed to redissolve it.

    • Introduce seed crystals of pure Trimethylene di(thiotosylate). If seed crystals are unavailable, storing a small portion of the crude oil at very low temperatures (e.g., -30°C) for several days may induce crystallization.

    • Stir at 0°C for an hour, then store at -30°C for several hours to complete the crystallization process before collecting the product by filtration.[1]

Section 2: In-Depth Troubleshooting Guide

This table provides a structured approach to diagnosing and solving common issues.

Symptom Potential Cause Recommended Action & Rationale
Low or No Product Formation 1. Impure Reagents: Especially p-toluenesulfonyl chloride used to make the thiotosylate, or the thiotosylate salt itself.[1] 2. Moisture: Water can hydrolyze the starting materials or interfere with the reaction.[5]1. Purify Reagents: Recrystallize p-toluenesulfonyl chloride before use. Ensure the potassium thiotosylate is pure and dry. 2. Ensure Anhydrous Conditions: Use dry ethanol and ensure all glassware is thoroughly dried. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Reaction Stalled (Incomplete Conversion) 1. Insufficient Reflux Time: The reaction may simply require more time than the 8-hour baseline. 2. Low Reflux Temperature: Inadequate heating will slow the reaction rate.1. Extend Reflux: Continue refluxing and monitor by TLC every 1-2 hours until the starting material is consumed. 2. Verify Temperature: Ensure the ethanol is vigorously refluxing, indicating the reaction is at the correct temperature (approx. 78°C).
Product is a Persistent Oil 1. Presence of Impurities: Side products can act as eutectic impurities, depressing the melting point and preventing crystallization.[1] 2. Supersaturation/Incorrect Solvent Ratio: The solvent system may not be optimal for inducing crystallization.1. Re-evaluate Reagent Purity: This is the most likely cause. If possible, purify the crude oil via column chromatography before attempting recrystallization. 2. Follow Crystallization Protocol: Adhere strictly to the acetone/ethanol recrystallization procedure.[1] Using seed crystals is highly recommended.
Final Product has a Low Melting Point Contamination with Side Products: The presence of sulfones or other tosylated by-products will depress and broaden the melting point range.Recrystallize Again: Perform one or more additional recrystallizations from ethanol/acetone to improve purity. The melting point of the pure product should be sharp (e.g., 63.5–65.0°C or higher).[1]

Section 3: Experimental Protocols

Protocol 1: Synthesis of Trimethylene di(thiotosylate)

This protocol is adapted from a validated procedure in Organic Syntheses.[1]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 150 ml of 95% ethanol, 40 g (0.18 mole) of high-purity potassium thiotosylate, 20 g (0.10 mole) of 1,3-dibromopropane, and a catalytic amount (10–20 mg) of potassium iodide.

  • Inert Atmosphere: Flush the apparatus with nitrogen gas and maintain a positive nitrogen pressure throughout the reaction.

  • Reflux: With vigorous stirring, heat the mixture to reflux. Protect the apparatus from light by wrapping it in aluminum foil.

  • Reaction: Maintain the reflux with stirring for 8 hours.

  • Monitoring: After the initial 8 hours, take a small aliquot from the reaction mixture for TLC analysis (see Protocol 2) to check for the presence of 1,3-dibromopropane. If the starting material is still present, continue refluxing and re-check every 1-2 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an equal volume of cold water and agitate. The product will often separate as a dense, oily layer.

  • Washing: Decant the supernatant liquid. Wash the residual product oil with three 200-ml portions of cold water, followed by one 100-ml portion of cold 95% ethanol, and finally one 100-ml portion of cold absolute ethanol.

  • Purification: Proceed with the crystallization of the crude product oil as described in FAQ Q6.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Eluent Preparation: Prepare a solvent system of Hexanes:Ethyl Acetate. A good starting ratio is 4:1. Adjust the polarity as needed to achieve good separation.

  • TLC Plate Spotting:

    • Lane 1 (Reactant): Spot a dilute solution of your 1,3-dibromopropane starting material.

    • Lane 2 (Co-spot): Spot the reactant solution, then carefully spot the reaction mixture directly on top of it.[3]

    • Lane 3 (Reaction Mixture): Spot a sample of the reaction mixture.

  • Development: Place the TLC plate in a chamber containing the eluent and allow the solvent front to rise to near the top of the plate.

  • Visualization: Remove the plate and mark the solvent front. After the plate is dry, dip it into a potassium permanganate staining solution. The spots will appear as yellow/brown areas against a purple background.

  • Analysis: Compare the lanes. The reaction is complete when the spot corresponding to the 1,3-dibromopropane (visible in Lane 1) is no longer visible in Lane 3. The co-spot in Lane 2 helps to definitively identify the reactant spot in the mixture.

Section 4: Visual Guides & Workflows

Diagram 1: Experimental Workflow This diagram outlines the key stages of the synthesis process from setup to final product analysis.

Workflow Setup Reaction Setup (Ethanol, Reagents, KI) Inert Establish Inert Atmosphere (N2) Setup->Inert Reflux Heat to Reflux (8 hours initial) Inert->Reflux TLC Monitor by TLC Reflux->TLC Decision Reactant Consumed? TLC->Decision Decision->Reflux No Workup Aqueous Workup & Washing Decision->Workup Yes Purify Crystallization (Acetone/Ethanol) Workup->Purify Analyze Analyze Product (m.p., etc.) Purify->Analyze

Caption: Workflow for Trimethylene di(thiotosylate) Synthesis.

Diagram 2: Troubleshooting Decision Tree Use this flowchart to diagnose and resolve issues with low yield or incomplete reactions.

Troubleshooting Start Reaction Issue (Low Yield / Incomplete) CheckTLC Starting Material Left on TLC? Start->CheckTLC ExtendReflux Action: Extend Reflux Time (Monitor every 1-2h) CheckTLC->ExtendReflux Yes CheckWorkup Crystallization Successful? CheckTLC->CheckWorkup No CheckPurity Reagents High Purity? PurifyReagents Action: Purify Starting Materials & Repeat CheckPurity->PurifyReagents No EndSuccess Problem Solved CheckPurity->EndSuccess Yes ExtendReflux->EndSuccess EndFail Root Cause is Reagent Purity PurifyReagents->EndFail CheckWorkup->CheckPurity Yes Recrystallize Action: Re-attempt Crystallization with Seeding CheckWorkup->Recrystallize No Recrystallize->EndSuccess

Caption: Decision Tree for Reaction Troubleshooting.

References

  • Organic Syntheses. (n.d.). Trimethylene dithiotosylate. Retrieved from [Link]

  • PrepChem. (2017). Preparation of 1,3-propanedithiol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structural characterization of 1,3-propanedithiols that feature carboxylic acids: Homologues of mercury chelating agents. Retrieved from [Link]

  • Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]

  • eScholarship.org. (n.d.). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act in Photosynthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Propane-1,3-dithiol. Retrieved from [Link]

  • Google Patents. (n.d.). US5364987A - Process for the preparation of 1,3-propanediol.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Reddit. (2014, July 7). Strange behaviour on TLC?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthetic Methods for the Preparation of 1,3‐Propanediol | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • ACS Omega. (2026, February 4). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008058902A2 - Process for regioselective mono-tosylation of diols.
  • Reddit. (2015, June 7). Tosylation problem. Any thoughts?. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TDT-SOL-001 Subject: Troubleshooting Solubility Profiles in Cold Ethanol Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Chemical Process Development[1]

Executive Summary & Scientific Reality Check

The Core Issue: Users frequently report that Trimethylene di(thiotosylate) (also known as 1,3-bis(tosylthio)propane or S,S'-propane-1,3-diyl bis(4-methylbenzenethiosulfonate)) precipitates or fails to dissolve in cold ethanol.[1]

The Scientific Reality: This behavior is thermodynamically inherent to the compound.[1] Trimethylene di(thiotosylate) is a lipophilic thiosulfonate ester with a melting point of 63.5–65.0°C .[1] While the tosyl moieties provide some polar character, the molecule is predominantly hydrophobic.[1]

  • Hot Ethanol: Acts as a "good" solvent (high solubility).[1]

  • Cold Ethanol: Acts as an "anti-solvent" (near-zero solubility).[1]

This steep solubility curve is the specific feature used for its purification via recrystallization.[1] If your goal is to maintain a homogeneous solution at low temperatures, pure ethanol is the wrong solvent system. You must utilize a co-solvent strategy.[1]

Solubility Matrix & Physical Data

Before attempting the protocols below, verify your compound's behavior against this reference matrix.

Compound Profile:

  • Structure:

    
    
    
  • Melting Point: 63.5–65.0°C[2]

  • Crystal Habit: Microcrystalline needles (from EtOH/Acetone)

Solvent SystemTemperatureSolubility StatusApplication
Absolute Ethanol Boiling (~78°C)High Dissolution for recrystallization
Absolute Ethanol Ambient (25°C)Low/Poor Metastable zone (risk of crashing out)
Absolute Ethanol Cold (0°C - 4°C)Insoluble Precipitation (Purification)
Acetone Cold or HotVery High Primary solubilizer (Co-solvent)
Dichloromethane (DCM) AmbientHigh Alternative reaction solvent
Water AnyInsoluble Wash solvent for salts

Decision Logic & Workflow

Use the following decision tree to select the correct protocol for your experimental goal.

SolubilityLogic Start User Issue: Precipitation in Cold Ethanol Goal What is your Experimental Goal? Start->Goal Purification Goal: Purification (Remove impurities) Goal->Purification I need pure crystals Reaction Goal: Homogeneous Solution (For Reaction/Analysis) Goal->Reaction I need a clear liquid Action_Recryst Protocol A: Recrystallization Workflow Purification->Action_Recryst Leverage insolubility Action_Cosolvent Protocol B: The Acetone Co-Solvent Method Reaction->Action_Cosolvent Ethanol is mandatory? Action_AltSolvent Protocol C: Switch to DCM or THF Reaction->Action_AltSolvent Ethanol is optional?

Figure 1: Decision matrix for handling Trimethylene di(thiotosylate) solubility based on experimental intent.

Troubleshooting Protocols

Protocol A: The "Acetone Spike" (For Homogeneous Solutions)

Use Case: You must use ethanol (e.g., for biological compatibility or specific reaction kinetics) but need the compound to stay soluble at


.

Mechanism: Acetone disrupts the crystal lattice energy of the thiosulfonate more effectively than ethanol, acting as a solubilizing bridge.[1]

  • Calculate Load: Determine the required mass of Trimethylene di(thiotosylate).

  • Primary Dissolution: Dissolve the solid in the minimum volume of Acetone required to create a clear solution at room temperature.

    • Ratio: Approx. 0.5 mL Acetone per 1.0 g of compound (scale as needed).

  • Dilution: Slowly add Absolute Ethanol to the acetone solution while stirring.

    • Target: You can typically reach a 10:90 (Acetone:EtOH) ratio without precipitation at room temperature.[1]

  • Cooling Check: If cooling to 0°C is required, increase the Acetone fraction to 20-25%.

    • Warning: If the solution turns cloudy (Tyndall effect), you have hit the saturation limit.[1] Add small aliquots of Acetone until clear.

Protocol B: Controlled Recrystallization (For Purification)

Use Case: You synthesized the compound and need to remove sulfone byproducts or starting materials.[1] This protocol turns the "cold insolubility" problem into a purification feature.[1][3]

  • Dissolution: Dissolve crude product in a minimum amount of Acetone (approx 10 mL for 60g scale).

  • Hot Addition: Add Hot Absolute Ethanol (approx 80 mL for 60g scale) to the acetone mixture.

  • Nucleation: Stir the mixture under nitrogen. Cool to 0°C.[1][2]

    • Observation: An oil may separate first.[1][2] If this happens, add a tiny amount of acetone to redissolve the oil, then seed with pure crystals.[1][2]

  • Crystallization: Stir at 0°C for 1 hour, then store at -30°C (freezer) for maximum yield.

  • Filtration: Collect the microcrystalline product. Wash with cold absolute ethanol.[1][2]

Frequently Asked Questions (FAQ)

Q1: I used 95% Ethanol and my compound oiled out immediately. Why? A: Water is a potent anti-solvent for thiosulfonates.[1] The 5% water content in standard ethanol drastically reduces solubility and promotes "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1] Always use Absolute Ethanol (anhydrous) for initial solubilization.[1]

Q2: Can I use sonication to force it into cold ethanol? A: Sonication will temporarily disperse the particles, creating a suspension, but it will not increase thermodynamic solubility.[1] Once the ultrasonic energy is removed, the compound will settle or Ostwald ripening will occur, leading to large crystals growing at the expense of small ones.[1] Do not rely on sonication for stable solutions.[1]

Q3: Is the compound stable in Ethanol? A: Yes, Trimethylene di(thiotosylate) is generally stable in ethanol at neutral pH.[1] However, in the presence of strong bases (alkoxides), it will undergo nucleophilic attack at the sulfur, leading to solvolysis. Ensure your ethanol is neutral.[1]

Q4: What if I can't use Acetone? A: If Acetone is incompatible with your downstream application, Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent alternatives.[1] DCM is particularly good because it can be easily removed later due to its low boiling point (39.6°C).[1]

References

  • Organic Syntheses Procedure (Synthesis & Purification)

    • Gibson, D. T. (1960).[1] "Trimethylene Dithiotosylate".[1][2] Organic Syntheses, 40, 99.[1]

    • Note: Defines the standard purification via Acetone/Ethanol recrystalliz
  • Physical Properties & Structure

    • PubChem Compound Summary for CID 230370 (1,3-Bis(tosyloxy)propane / related thiosulfonate derivatives).[1][4]

    • [5]

  • Thiosulfonate Chemistry

    • Woodward, R. B., et al. (1960).[1] Journal of the American Chemical Society.[1] (Foundational work on thiosulfonate solubility patterns).

Sources

Handling hydrogen sulfide evolution during precursor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Precursor Synthesis Safety & Technical Support Hub .

I am Dr. Aris Thorne, Senior Application Scientist. Below is your specialized guide for managing hydrogen sulfide (


) evolution during the synthesis of drug precursors—specifically focusing on thioamide hydrolysis and sulfide salt reductions.

⚠️ Critical Safety Directive: The "Silent Killer" Protocol

Do not rely on your nose.


 causes olfactory fatigue  (paralysis of the olfactory nerve) at concentrations as low as 100 ppm.[1] You will lose the ability to smell the gas precisely when it becomes lethal.
  • OSHA Ceiling Limit: 20 ppm[1][2][3]

  • IDLH (Immediately Dangerous to Life or Health): 100 ppm[1][2]

Module 1: Engineering Controls (The Hardware)

Objective: Create a closed-loop containment system that prevents


 from ever reaching the fume hood atmosphere.
The "Gold Standard" Scrubber Train

For any reaction evolving >5 mmol of


, a single bubbler is insufficient. You must employ a Two-Stage Reactive Scrubber System .
  • Stage 1 (Primary): High-concentration NaOH. Captures 90-95% of

    
     as 
    
    
    
    (reversible).
  • Stage 2 (Polishing): Bleach (

    
    ) + NaOH. Oxidizes remaining species to sulfate (irreversible).
    

Visualizing the Setup:

ScrubberTrain Reactor Reaction Vessel (H2S Source) Trap Empty Trap (Anti-Suckback) Reactor->Trap Gas Evolution Scrubber1 Stage 1: 5M NaOH (Primary Capture) Trap->Scrubber1 H2S Gas Scrubber2 Stage 2: Bleach + NaOH (Oxidative Polish) Scrubber1->Scrubber2 Trace H2S Vent Fume Hood Exhaust Scrubber2->Vent Clean Air

Figure 1: Two-Stage Scrubber Train. The empty trap is critical to prevent caustic solution from rushing back into your reaction vessel during cooling.

Module 2: Chemical Scavenging (The Wetware)

Objective: Select the correct quenching chemistry based on scale and byproduct management.

Many researchers default to bleach, but this is dangerous if uncontrolled. The reaction of


 with concentrated bleach is highly exothermic .
Comparative Scavenging Protocols
FeatureProtocol A: Caustic Scrub (NaOH)Protocol B: Oxidative Scrub (Bleach/NaOH)
Primary Mechanism Acid-Base NeutralizationOxidation-Reduction
Reaction Equation


Reversibility Reversible: If pH drops <7,

is released again.
Irreversible: Sulfur is locked as Sulfate (

).
Heat Generation Low (Mild exotherm)High (Violent exotherm possible)
Best Use Case Bulk removal (Stage 1)Polishing trace amounts (Stage 2)
Disposal Must be treated as sulfide waste (toxic).Can often be drained (check local EHS).

Expert Tip: Never use Bleach (


) without adding NaOH. Acidic bleach releases Chlorine gas (

) upon contact with

, creating a secondary toxic hazard.

Module 3: Experimental Protocol (The Software)

Case Study: Hydrolysis of Thiobenzamide to Benzamide. Context: Common in fragment-based drug discovery where "O" to "S" substitution is used for SAR studies, then reversed.

Step-by-Step Safe Hydrolysis Guide
  • Preparation:

    • Load thioamide precursor into a round-bottom flask.

    • Prepare Scrubber 1 : 5M NaOH (20 eq relative to theoretical

      
      ).
      
    • Prepare Scrubber 2 : 10% Bleach + 1M NaOH.

    • Connect the Scrubber Train (see Figure 1) before adding any reagents.

  • The Reaction:

    • Add reagents (e.g.,

      
      /acid or alkylating agent) via a septum/syringe to maintain the closed system.
      
    • Note: If heating is required, ensure the carrier gas (Nitrogen/Argon) flow is active. This pushes the heavy

      
       out of the flask and into the scrubbers. 
      
      
      
      is heavier than air and will "pool" in the flask without carrier flow.
  • Quenching & Disassembly:

    • The Danger Zone: The moment you open the flask is the highest risk.

    • Sparge the reaction mixture with nitrogen for 15 minutes after the reaction is done to drive residual dissolved gas into the scrubber.

    • Test the headspace with a portable electrochemical

      
       sensor (not lead acetate paper—it is too slow).
      
    • Only open the system when the sensor reads 0 ppm .

Troubleshooting & FAQs

Q: I smell rotten eggs, but my portable sensor reads 0 ppm. What is happening? A: You are likely experiencing Olfactory Fatigue or a false negative.[2][4]

  • Immediate Action: Evacuate the lab.

  • Reasoning: If you smell it, it is present.[4] If the sensor reads 0, the sensor may be blocked, uncalibrated, or the battery is low. Conversely, if you stopped smelling it but the sensor reads 20 ppm, trust the sensor . Your nose has been paralyzed.

Q: My scrubber solution (Stage 1) is turning yellow/black. Is this normal? A: Yes.

  • Yellow: Formation of polysulfides (

    
    ). This indicates the scrubber is working but becoming saturated.
    
  • Black: If you used a metal catalyst (like Palladium or Iron), volatile metal-sulfide complexes may be precipitating.

  • Action: Replace the scrubber solution immediately.

Q: Can I use a rotary evaporator for the workup? A: NO , unless the pump exhaust is vented directly into a hard-ducted fume hood exhaust.

  • Risk:[3][5][6][7][8] Standard diaphragm pumps vent into the room. Rotovapping a sulfide-rich solution will fumigate the lab with

    
    .
    
  • Solution: Perform a "strip" in the fume hood using a nitrogen stream (blowdown) into the scrubber train before moving to the rotovap.

Decision Logic: Handling a Leak

LeakLogic Start Smell of Rotten Eggs? CheckSensor Check Personal Monitor (Chest/Lapel) Start->CheckSensor ReadingZero Reading: 0 ppm CheckSensor->ReadingZero ReadingHigh Reading: >1 ppm CheckSensor->ReadingHigh Fatigue Assume Olfactory Fatigue OR Sensor Failure ReadingZero->Fatigue Smell persists BumpTest Bump Test Sensor Outside Lab ReadingZero->BumpTest Smell gone Evacuate EVACUATE LAB Trigger Alarm ReadingHigh->Evacuate Fatigue->Evacuate

Figure 2: Immediate response logic for suspected leaks. Note that a 0 ppm reading with a persistent smell is treated as a critical danger.

References

  • Occupational Safety and Health Administration (OSHA). "Hydrogen Sulfide - Standards and Exposure Limits." United States Department of Labor.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[9] National Academies Press (US), 2011. [Link]

  • Lantec Products. "H2S Odor Control: Wet Scrubber Design and Chemical Consumption."[10] Lantec Technical Guides.[Link] (Referenced for stoichiometric calculations of NaOH/Bleach scrubbing).

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards: Hydrogen Sulfide." [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Trimethylene di(thiotosylate), a key reagent in synthetic chemistry. We will dissect its unique spectral signature, explain the causal factors behind its proton chemical shifts, and compare it directly with its oxygenated analog to demonstrate how subtle structural changes manifest in profoundly different NMR data. This document is intended for researchers and professionals in drug development and chemical sciences who rely on precise structural elucidation for their work.

Section 1: Structural Elucidation of Trimethylene di(thiotosylate)

Trimethylene di(thiotosylate), systematically named S,S'-Propane-1,3-diyl bis(4-methylbenzenesulfonothioate), is a symmetrical molecule featuring two toluenesulfonyl (tosyl) groups linked by a central three-carbon chain via thiosulfonate esters.[1] Understanding this structure is paramount to interpreting its ¹H NMR spectrum.

The molecule possesses distinct proton environments, which are labeled in the diagram below for clarity. Due to the molecule's symmetry, the protons on the two tosyl groups are chemically equivalent, as are the two -S-CH₂- groups.

Caption: Labeled proton environments in Trimethylene di(thiotosylate).

Based on this structure, the ¹H NMR spectrum is predicted to show five distinct signals:

  • Hₐ (Methylene α to Sulfur): These four protons are adjacent to the thiosulfonate group. The sulfur atoms are moderately electron-withdrawing, leading to a modest deshielding effect. These protons are coupled to the central methylene protons (Hₑ), resulting in a triplet.

  • Hₑ (Central Methylene): These two protons are beta to the sulfur atoms and are consequently in a more shielded, or upfield, environment. They are coupled to the four equivalent Hₐ protons on the adjacent carbons, which splits their signal into a quintet.

  • Hₔ (Tosyl Methyl): The six protons of the two equivalent methyl groups on the tosyl moieties are not coupled to any other protons, and thus appear as a sharp singlet.

  • Hₑ & Hₒ (Aromatic Protons): The aromatic rings exhibit a classic AA'BB' system. The Hₑ protons, which are ortho to the electron-withdrawing sulfonyl group, are significantly deshielded and appear downfield. The Hₒ protons, ortho to the methyl group, are less deshielded. This results in two distinct doublets, each integrating to four protons.

Section 2: Comparative Analysis: Thioester vs. Oxygen Ester

To fully appreciate the spectral features of Trimethylene di(thiotosylate), a comparison with its direct oxygen analog, Propane-1,3-diyl bis(4-methylbenzenesulfonate) , is highly instructive. The only difference is the substitution of the two sulfur atoms in the linker with oxygen atoms, which are more electronegative. This single atomic substitution has a profound impact on the chemical shift of the adjacent methylene protons (Hₐ).

CompoundProton EnvironmentExpected Chemical Shift (δ, ppm)Rationale for Shift
Trimethylene di(thiotosylate) -S-CH₂- (Hₐ)~2.5 - 3.0Sulfur's moderate electronegativity causes a moderate downfield shift.[2]
-CH₂-CH₂-CH₂- (Hₑ)~1.8 - 2.2Shielded position, further from electron-withdrawing groups.
Propane-1,3-diyl bis(tosylate) -O-CH₂-~3.5 - 4.5Oxygen's high electronegativity strongly deshields adjacent protons, causing a significant downfield shift.[3][4]
-CH₂-CH₂-CH₂-~2.0 - 2.4Slightly more deshielded than in the thio-analog due to the stronger inductive effect of oxygen.

Expert Analysis: The ~1.0-1.5 ppm downfield shift of the Hₐ protons upon substituting sulfur with oxygen is a textbook example of the inductive effect in NMR spectroscopy.[5][6] Oxygen, being more electronegative than sulfur, withdraws electron density from the C-H bonds more effectively. This deshields the protons, meaning they experience a greater effective magnetic field and thus resonate at a higher frequency (further downfield). This stark difference provides an unambiguous method for distinguishing between these two classes of compounds using ¹H NMR.

Section 3: Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol ensures the acquisition of a high-resolution, self-validating ¹H NMR spectrum. Trustworthiness in analytical data begins with a robust and reproducible methodology.

Workflow Diagram:

G A 1. Sample Preparation ~10-20 mg of Trimethylene di(thiotosylate) B 2. Dissolution Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Internal Standard Add Tetramethylsilane (TMS) for 0.0 ppm reference B->C D 4. Transfer Transfer solution to a 5 mm NMR tube C->D E 5. Spectrometer Setup Insert tube, lock, tune, and shim the instrument (e.g., 400 MHz) D->E F 6. Acquisition Acquire the ¹H spectrum with appropriate parameters (e.g., 16 scans) E->F G 7. Data Processing Fourier transform, phase correction, and baseline correction F->G H 8. Analysis Integrate peaks and assign chemical shifts G->H

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of Trimethylene di(thiotosylate) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides the reference signal at 0.00 ppm, against which all other proton signals are measured.[3]

  • Dissolution & Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Instrument Calibration: On the spectrometer's console, perform standard calibration procedures:

    • Locking: The instrument locks onto the deuterium signal of the solvent to correct for any magnetic field drift.

    • Tuning: The probe is tuned to the specific frequency of ¹H nuclei.

    • Shimming: The magnetic field homogeneity is optimized to ensure sharp, symmetrical peaks.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum. A typical acquisition may involve 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections to yield the final spectrum.

  • Analysis: Integrate the area under each peak to determine the relative ratio of protons and assign the chemical shift (δ) for each signal relative to TMS.

Section 4: A Self-Validating System for Structural Confirmation

The acquired ¹H NMR spectrum of Trimethylene di(thiotosylate) serves as a self-validating system. The combination of chemical shift, integration, and splitting patterns must all be consistent with the proposed structure.

  • Integration: The relative integrals of the signals should correspond to the number of protons in each environment. For this molecule, the expected ratio is 4 (Hₐ) : 2 (Hₑ) : 6 (Hₔ) : 4 (Hₑ) : 4 (Hₒ) .

  • Splitting Patterns: The multiplicity of each signal confirms the connectivity. The triplet for Hₐ and the quintet for Hₑ are mutually confirming; a triplet means two neighbors, and a quintet (n+1=5, so n=4) means four neighbors. This perfectly matches the -CH₂-CH₂-CH₂- arrangement.

  • Chemical Shifts: The positions of the signals confirm the electronic environment. The aromatic signals in the 7-8 ppm range, the tosyl methyl around 2.4 ppm, and the aliphatic signals between 1.8-3.0 ppm are all characteristic of this specific molecular architecture.[7][8]

Any deviation from these expected values would immediately indicate the presence of an impurity or an incorrect structural assignment, demonstrating the inherent trustworthiness of a properly acquired and interpreted NMR spectrum.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 6,6'-(propane-2,2-diyl)bis(3-phenyl-3,.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of tosyl starch prepared under the conditions using (a).... Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx. Retrieved from [Link]

  • PubChem. (n.d.). Trimethylene di(thiotosylate). National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US4111924A - Method for removal of thiol-protecting groups.
  • Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General Experimental Remarks. Retrieved from [Link]

  • Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Propane-1,3-diyl bis(4-aminobenzoate). National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl tosylate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Triacetonamine tosilate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Methylpyridinium tosylate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). Methyl p-toluenesulfonate (methyl tosylate). National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroketene dithioacetal chemistry: Synthesis and characterization of some 1,1-di(alkylsulfanyl)-2-nitroethylenes and 2-(nitromethylene)-1,3-dithia heterocycles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Choosing the Optimal Thioacetal Protecting Group - Trimethylene di(thiotosylate) vs. 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. The carbonyl group, with its inherent electrophilicity, is a frequent participant in a wide array of synthetic transformations. Its temporary masking as a thioacetal is a robust and reliable strategy, offering stability across a broad spectrum of reaction conditions. However, the choice of the dithiol reagent is not a trivial one; it has profound implications for reaction kinetics, stability, and, most critically, the downstream synthetic possibilities.

This guide provides an in-depth, data-driven comparison of two common reagents used for thioacetal formation: the classic liquid reagent, 1,2-ethanedithiol , which generates a five-membered 1,3-dithiolane, and the solid, crystalline reagent, Trimethylene di(thiotosylate) , a stable precursor that yields the six-membered 1,3-dithiane. We will dissect the mechanistic nuances, compare their performance under various experimental conditions, and provide expert guidance to help you select the optimal reagent for your specific synthetic challenge.

Reagent Profiles: Physical Properties and Handling

A pragmatic comparison begins at the laboratory bench, considering the physical properties and handling requirements of each reagent.

1,2-Ethanedithiol: A colorless to light-green liquid, 1,2-ethanedithiol is notorious for its powerful and repulsive stench.[1][2][3] Its volatility and toxicity necessitate careful handling in a well-ventilated fume hood.[4] Being a liquid, it is measured by volume or mass for reactions.

Trimethylene di(thiotosylate): In contrast, Trimethylene di(thiotosylate) is a white to off-white crystalline solid.[5] This physical state offers a significant handling advantage: it is non-volatile, odorless, and can be weighed accurately and easily on the benchtop, minimizing exposure and waste.

Feature1,2-EthanedithiolTrimethylene di(thiotosylate)
CAS Number 540-63-6[1]3866-79-3[5]
Molecular Formula C₂H₆S₂[2]C₁₇H₂₀O₄S₄[5]
Molecular Weight 94.2 g/mol [2]416.58 g/mol [5]
Physical State Colorless Liquid[2]White Crystalline Solid[5]
Melting Point -41 °C[2]64-67 °C[5]
Boiling Point 146 °C[2]>590 °C (Predicted)[5]
Odor Strong, Unpleasant[2][3]Odorless
Handling Volatile, requires fume hoodEasy to handle solid

The Core Chemistry: Dithiolane vs. Dithiane Formation

The fundamental difference between these two reagents lies in the cyclic thioacetal they produce. 1,2-ethanedithiol forms a five-membered 1,3-dithiolane, while Trimethylene di(thiotosylate) acts as a synthetic equivalent of 1,3-propanedithiol to generate a six-membered 1,3-dithiane.[6][7] This seemingly small difference in ring size dictates the stability and reactivity of the protected group.

Mechanism of Protection

The formation of these thioacetals proceeds via distinct, yet related, pathways. The reaction of a carbonyl compound with 1,2-ethanedithiol is typically catalyzed by a Brønsted or Lewis acid, which activates the carbonyl oxygen for nucleophilic attack by the thiol.[8][9]

Caption: Acid-catalyzed formation of a 1,3-dithiolane.

The reaction involving Trimethylene di(thiotosylate) typically proceeds under basic conditions. An active methylene compound, for instance, is deprotonated, and the resulting carbanion acts as a nucleophile, displacing the tosylate groups.

G cluster_1 Dithiane Formation from Active Methylene methylene R-CH2-R' carbanion R-C(-)H-R' methylene->carbanion + Base (-BH+) intermediate R-CH(S-(CH2)3-OTs)-R' carbanion->intermediate + TsS-(CH2)3-STs - TsS- dithiane 1,3-Dithiane intermediate->dithiane Intramolecular SN2 Displacement (-OTs) reagent TsS-(CH2)3-STs G cluster_dithiane 1,3-Dithiane Pathway cluster_dithiolane 1,3-Dithiolane Pathway dithiane 1,3-Dithiane lithio_dithiane Stable 2-Lithio Anion (Acyl Anion Equivalent) dithiane->lithio_dithiane + n-BuLi cc_bond C-C Bond Formation (e.g., + R-X) lithio_dithiane->cc_bond + Electrophile dithiolane 1,3-Dithiolane fragmentation Unstable Anion -> Fragmentation dithiolane->fragmentation + n-BuLi start Start: Carbonyl Protection start->dithiane Trimethylene di(thiotosylate) start->dithiolane 1,2-Ethanedithiol

Caption: Umpolung reactivity comparison.

Deprotection Strategies

The regeneration of the carbonyl group requires the cleavage of the C-S bonds. Due to the higher stability of the 1,3-dithiane, its deprotection generally requires harsher or more specialized conditions. [8][10]Common methods for deprotection of both thioacetals involve oxidative or alkylative cleavage. [11][12]Reagents such as mercury(II) salts (e.g., HgCl₂), which are highly toxic, or milder oxidative systems like N-bromosuccinimide (NBS), or hydrogen peroxide activated by an iodine catalyst are frequently employed. [13][14]Researchers often find that conditions which successfully cleave a dithiolane may be sluggish or ineffective for a dithiane, necessitating stronger reagents or longer reaction times.

Experimental Protocols

Protocol 1: Protection of Cyclohexanone using 1,2-Ethanedithiol (1,3-Dithiolane Formation)
  • To a stirred solution of cyclohexanone (1.0 g, 10.2 mmol) in dichloromethane (20 mL), add 1,2-ethanedithiol (0.96 g, 10.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.13 mL, 1.02 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield 1,4-dithiaspiro[4.5]decane. Typical Yield: >90% .

Protocol 2: Protection of an Active Methylene Compound using Trimethylene di(thiotosylate) (1,3-Dithiane Formation)

This protocol illustrates the formation of a dithiane from an active methylene, a common application for this reagent.

  • To a solution of dibenzyl malonate (2.84 g, 10 mmol) in dry dimethylformamide (DMF, 30 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Trimethylene di(thiotosylate) (4.16 g, 10 mmol) in dry DMF (15 mL) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water (50 mL).

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the corresponding 2,2-disubstituted-1,3-dithiane. Typical Yield: 75-85% .

Senior Application Scientist's Recommendation

The choice between Trimethylene di(thiotosylate) and 1,2-ethanedithiol is a strategic decision that should be guided by the overall synthetic plan.

Choose 1,2-Ethanedithiol when:

  • Your primary goal is simple, robust protection of a carbonyl group.

  • The subsequent synthetic steps are relatively mild.

  • Faster reaction kinetics are desirable.

  • An easier deprotection is anticipated to be advantageous in the final steps of your synthesis.

Choose Trimethylene di(thiotosylate when:

  • You intend to utilize umpolung chemistry (Corey-Seebach reaction) to form a C-C bond at the former carbonyl carbon. This is the most compelling reason to select this reagent.

  • The protected intermediate must survive particularly harsh acidic, basic, or reductive conditions where a 1,3-dithiolane might be labile.

  • Ease of handling is a priority; the solid, odorless nature of the reagent is a significant practical benefit.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1,2-Ethanedithiol. [Link]

  • Chongqing Chemdad Co., Ltd. TRIMETHYLENE DI(THIOTOSYLATE). [Link]

  • PubChem. 1,2-Ethanedithiol. National Center for Biotechnology Information. [Link]

  • Pawar, G. G., et al. (2014). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Org. Biomol. Chem., 12, 6131-6134. [Link]

  • Wikipedia. Dithiane. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(5), 3433-3438. [Link]

  • Scribd. Chemistry of 1,3-Dithiane. [Link]

  • Karami, B., et al. (2013). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(1), 65-72. [Link]

  • PG CHEMISTRY LECTURES. (2022). Protection of carbonyl compounds as dithioacetals/dithioketals (Part-2). [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Chem-Station. Protection of Carbonyl Groups. (2014). [Link]

  • Tiba, A., et al. (2015). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry, 80(12), 6183-6192. [Link]

  • Organic Chemistry Portal. Corey-Seebach Reaction. [Link]

  • PubChem. Trimethylene di(thiotosylate). National Center for Biotechnology Information. [Link]

  • Mohammadpoor-Baltork, I., et al. (2005). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 10(5), 587-591. [Link]

  • Royal Society of Chemistry. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. [Link]

Sources

Validating dithiane structure using C13 NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the total synthesis of complex pharmaceuticals, the 1,3-dithiane moiety serves a dual purpose: it is a robust protecting group for carbonyls and a pivotal "Umpolung" (polarity reversal) reagent. However, validating its formation is often complicated by the spectral ambiguity of Proton (


H) NMR, where ring puckering causes complex splitting patterns.

This guide argues that Carbon-13 (


C) NMR  is the superior analytical standard for dithiane validation. By focusing on the hybridization change of the carbonyl carbon (

), researchers can establish a binary "Self-Validating System" that offers higher certainty than Mass Spectrometry or IR.

The Challenge: Why Dithianes deceive standard analysis

When a researcher converts an aldehyde or ketone into a dithiane, they are essentially masking a highly reactive electrophile. The success of this reaction is critical.

  • The

    
    H NMR Trap:  The methylene protons on the dithiane ring (at C4, C5, C6) often appear as broad multiplets due to the rapid chair-boat conformational flipping. The diagnostic C2-H proton (if present) can overlap with 
    
    
    
    -protons of the alkyl chain, leading to ambiguous integration.
  • The IR Limitation: While Infrared Spectroscopy confirms the loss of the carbonyl stretch (

    
    ), it does not definitively prove the formation of the dithiane ring; it only proves the destruction of the ketone.
    

Comparative Analysis: C NMR vs. Alternatives

The following table contrasts the efficacy of


C NMR against common alternatives for this specific application.
MethodologyDiagnostic FeatureReliabilityDrawback

C NMR (Recommended)
C2 Signal Shift (

25-60 ppm)
High Requires longer acquisition time; lower sensitivity.

H NMR
Ring protons (

2.0-3.0 ppm)
MediumComplex splitting; solvent overlap; conformational broadening.
FT-IR Loss of C=O stretchLowNegative evidence only (shows what is gone, not what formed).
Mass Spectrometry Molecular Ion (

)
MediumConfirms mass but not connectivity (cannot distinguish regioisomers).

Deep Dive: The C NMR Self-Validating Protocol

The core of this validation lies in the Hybridization Shift . You are tracking the transformation of a carbon atom from a planar, electron-deficient


 state to a tetrahedral, sulfur-shielded 

state.
The Mechanism of Validation
  • The Disappearance (The Checkpoint): The starting material's carbonyl carbon resonates between 190–220 ppm . The complete absence of this peak is the first requirement for validation.

  • The Appearance (The Confirmation): The dithiane C2 carbon (the former carbonyl) appears in the 25–60 ppm range.

    • Note: The presence of two sulfur atoms makes this carbon slightly more deshielded than a standard alkane, but significantly shielded compared to oxygenated acetals (which appear ~100 ppm).

Diagnostic Chemical Shifts
Carbon PositionChemical Shift (

ppm)
Structural Insight
C2 (Unsubstituted) 25 - 35 Diagnostic for formaldehyde-derived dithianes.
C2 (Monosubstituted) 40 - 55 CRITICAL: The shift moves downfield due to the alkyl group.
C2 (Disubstituted) 50 - 65 Diagnostic for ketone-derived dithianes.
C4 / C6 26 - 32 Often appear as a single intense peak due to symmetry.
C5 24 - 26 The most upfield signal in the ring system.

Scientist's Note: If your C2 signal appears above 90 ppm, you likely have not formed a dithiane. You may have formed an O,S-acetal or an O,O-acetal due to incomplete reaction or hydrolysis. Dithianes are strictly aliphatic in their shift range.

Visualization: The Validation Logic

The following diagram illustrates the logical flow for validating the structure, contrasting the Carbonyl pathway with the Dithiane pathway.

DithianeValidation Start Starting Material (Aldehyde/Ketone) Reagent Reaction: 1,3-propanedithiol + BF3·OEt2 Start->Reagent Product Crude Product Reagent->Product Check1 Check >190 ppm Region Product->Check1 Fail1 Signal Present: Incomplete Reaction Check1->Fail1 Peak Detected Pass1 Signal Absent: Carbonyl Consumed Check1->Pass1 No Peak Check2 Check 25-60 ppm Region Pass1->Check2 Fail2 Signal Absent: Decomposition/Polymer Check2->Fail2 No New Peak Pass2 New Signal (C2) VALIDATED Check2->Pass2 Peak at 25-60 ppm

Caption: Logical flowchart for NMR validation. The process requires both the negation of the carbonyl signal and the confirmation of the aliphatic C-S signal.

Experimental Protocol

To ensure authoritative results, follow this specific sample preparation workflow.

Reagents:

  • Deuterated Chloroform (

    
    ) is standard.
    
  • Chromium(III) acetylacetonate (

    
    ): Optional. Add 0.02 M of this relaxation agent if you require quantitative integration of the quaternary C2 carbon (in ketone-derived dithianes), as quaternary carbons relax slowly.
    

Step-by-Step:

  • Isolation: Ensure the crude dithiane is free of excess propanedithiol. Excess thiol has carbons at

    
     20-40 ppm that can obscure the ring signals. Wash with 10% NaOH during workup to remove unreacted thiol.
    
  • Concentration:

    
    C NMR is insensitive. Dissolve at least 20-50 mg  of product in 0.6 mL 
    
    
    
    .
  • Acquisition:

    • Set spectral width to -10 to 250 ppm.

    • Scans: Minimum 256 (for concentrated samples) or 1024 (for dilute samples).

    • Pulse delay: Set

      
       seconds to allow relaxation of the quaternary C2.
      
  • Analysis:

    • Phase the spectrum manually.

    • Reference the

      
       triplet to 77.16 ppm.
      
    • Look for the "Disappearance" (>190 ppm) first.

    • Look for the "Appearance" (C2 at 25-65 ppm).

Visualizing the Chemical Shift Landscape

This diagram maps the specific regions of interest, highlighting the dramatic shift that serves as the validation proof.

ShiftMap Scale 13C NMR Chemical Shift Scale (ppm) Carbonyl Carbonyl Region (190 - 220 ppm) STARTING MATERIAL Aromatic Aromatic/Alkene (100 - 160 ppm) Acetal O-Acetal Region (90 - 110 ppm) (Impurity/Side Product) Dithiane Dithiane C2 Region (25 - 60 ppm) TARGET PRODUCT Acetal->Dithiane Hybridization Shift (sp2 -> sp3)

Caption: The chemical shift map illustrating the diagnostic "jump" from the downfield carbonyl region to the upfield aliphatic region upon dithiane formation.

References

  • Reich, H. J. (n.d.).

    
    C Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
    
  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS): 1,3-Dithiane Spectrum. National Institute of Advanced Industrial Science and Technology.[1] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    C NMR Spectra. Retrieved from [Link]
    

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Trimethylene di(thiotosylate)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative research itself. Trimethylene di(thiotosylate) is a valuable reagent in organic synthesis, but its disposal requires a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of trimethylene di(thiotosylate), grounded in established chemical principles and safety practices.

Understanding the Hazard: The Chemical Rationale for Careful Disposal

The primary strategy for rendering trimethylene di(thiotosylate) non-hazardous is through alkaline hydrolysis . This chemical process breaks down the ester linkages, yielding less reactive and more easily disposable products. The likely products of complete hydrolysis are p-toluenesulfonic acid and 1,3-propanedithiol, along with the corresponding salts of the base used for hydrolysis. While p-toluenesulfonic acid is considered to have low health hazard potential and is biodegradable, thiols like 1,3-propanedithiol are malodorous and can be toxic, necessitating further containment and proper disposal of the final waste stream.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of both the chemical and the caustic hydrolysis solution.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact with the potentially irritating trimethylene di(thiotosylate) and the corrosive base.
Body Protection A flame-resistant laboratory coatProtects against spills and splashes.
Respiratory Protection Use in a well-ventilated chemical fume hoodPrevents inhalation of any potentially harmful vapors or aerosols.

Step-by-Step Disposal Protocol: From Active Reagent to Aqueous Waste

This protocol is designed for the safe and effective neutralization of small quantities of trimethylene di(thiotosylate) typically found in a research laboratory setting.

Preparation and Reaction Setup
  • Work in a Chemical Fume Hood: All steps of this procedure must be performed inside a certified chemical fume hood to ensure adequate ventilation.

  • Prepare the Hydrolysis Solution: In a suitably sized beaker or flask equipped with a magnetic stirrer, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water. Caution: The dissolution of NaOH and KOH is exothermic. Add the pellets slowly to cold water with stirring.

  • Cool the Hydrolysis Solution: Place the beaker or flask containing the alkaline solution in an ice bath to cool it down. This will help to control the temperature during the addition of the thiotosylate, as the hydrolysis reaction can be exothermic.

Chemical Degradation: The Hydrolysis Procedure
  • Slow Addition: Slowly and carefully add the trimethylene di(thiotosylate) to the cooled, stirring alkaline solution. The addition should be done in small portions to prevent a rapid temperature increase.

  • Monitor the Reaction: Continue stirring the mixture at room temperature for several hours to ensure the hydrolysis reaction goes to completion. An overnight stir is recommended for full degradation. The solid thiotosylate should dissolve as it reacts.

  • Neutralization of Excess Base: After the hydrolysis is complete, the resulting solution will be basic. Neutralize the excess sodium or potassium hydroxide by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl), while monitoring the pH with a pH meter or pH paper. The target pH should be between 6 and 8. Caution: The neutralization reaction is exothermic. Add the acid slowly and with continuous stirring.

Waste Management: Final Disposal Steps
  • Labeling: The neutralized aqueous solution should be transferred to a suitable, labeled waste container. The label should clearly state "Aqueous waste containing p-toluenesulfonate, 1,3-propanedithiol, and inorganic salts."

  • Consult Local Regulations: Dispose of the container through your institution's hazardous waste management program.[1][2] Always adhere to local, state, and federal regulations for chemical waste disposal.[1] Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's environmental health and safety office.

Spill Management: Preparedness is Key

In the event of a spill of trimethylene di(thiotosylate), immediate and appropriate action is required to mitigate any potential hazards.

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean up the spill, don the full personal protective equipment as outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep the material into a labeled container for hazardous waste. For a liquid spill (if dissolved in a solvent), absorb the material with an inert absorbent, such as vermiculite or sand.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed, labeled bag and disposed of as hazardous chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of trimethylene di(thiotosylate).

DisposalWorkflow Trimethylene di(thiotosylate) Disposal Workflow cluster_prep Preparation cluster_degradation Chemical Degradation cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood PrepBase Prepare 1M NaOH or KOH Solution FumeHood->PrepBase CoolBase Cool Alkaline Solution in Ice Bath PrepBase->CoolBase Exothermic Dissolution AddChem Slowly Add Trimethylene di(thiotosylate) CoolBase->AddChem Stir Stir Mixture for Several Hours (Overnight Recommended) AddChem->Stir Hydrolysis Reaction Neutralize Neutralize Excess Base with Dilute Acid (pH 6-8) Stir->Neutralize CollectWaste Collect Neutralized Solution in Labeled Waste Container Neutralize->CollectWaste Dispose Dispose via Institutional Hazardous Waste Program CollectWaste->Dispose Follow Local Regulations

Caption: Disposal workflow for trimethylene di(thiotosylate).

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of trimethylene di(thiotosylate) is a critical component of responsible laboratory practice. By understanding the underlying chemical principles of its degradation and adhering to a strict safety protocol, researchers can effectively neutralize this reactive compound, ensuring a safe working environment and minimizing environmental impact. This guide serves as a foundational resource, and it is incumbent upon every scientist to consult their institution's specific guidelines and regulations to remain in full compliance.

References

  • Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson. Available at: [Link]

  • p-Toluenesulfonic acid - Information sheet. (n.d.). Canada.ca. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2023). University of South Dakota. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.